(9E)-Tetradecen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-tetradec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880834 | |
| Record name | 9,10-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52957-16-1 | |
| Record name | (9E)-9-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52957-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Tetradecenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052957161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of (9E)-Tetradecen-1-ol in Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthetic pathway of (9E)-tetradecen-1-ol, a fatty acid-derived insect pheromone component. It details the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this pathway.
Introduction to this compound Biosynthesis
This compound is a Type I insect sex pheromone, characterized by its straight-chain hydrocarbon structure derived from fatty acid metabolism. The biosynthesis of this and similar pheromones is a specialized process occurring in the pheromone glands of female insects, primarily moths. The pathway involves a series of enzymatic modifications to a common fatty acid precursor, resulting in a structurally specific molecule crucial for chemical communication and mating.
The core pathway can be summarized in three key stages:
-
De novo fatty acid synthesis: Production of a saturated fatty acid precursor.
-
Desaturation: Introduction of a double bond at a specific position and with a specific stereochemistry.
-
Reduction: Conversion of the fatty acyl group to an alcohol.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the ubiquitous fatty acid synthesis pathway, starting with acetyl-CoA. The key steps that confer the specificity of the final pheromone product are the desaturation and reduction steps, which are catalyzed by specialized enzymes in the pheromone gland.
Step 1: Precursor Synthesis
The pathway begins with the de novo synthesis of a C14 saturated fatty acid, myristoyl-CoA, from acetyl-CoA through the action of fatty acid synthase (FAS) complexes. In some cases, longer-chain fatty acids like palmitoyl-CoA (C16) or stearoyl-CoA (C18) may be synthesized first and then shortened to myristoyl-CoA via limited rounds of β-oxidation.[1]
Step 2: Δ9-Desaturation (E-selective)
The critical step for the formation of the (9E) isomer is the introduction of a double bond at the Δ9 position of the myristoyl-CoA precursor with an E (trans) configuration. This reaction is catalyzed by a specialized fatty acyl-CoA desaturase, specifically an E9-desaturase .[2][3] While many insect desaturases produce Z (cis) isomers, a distinct class of desaturases has evolved to produce the less common E isomers.[2] These desaturases are membrane-bound enzymes located in the endoplasmic reticulum and require a cytochrome b5 cofactor and NADH or NADPH as a reductant.
Step 3: Reduction to Alcohol
The final step in the biosynthesis of this compound is the reduction of the fatty acyl-CoA, (9E)-tetradecenoyl-CoA, to the corresponding alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .[4] FARs are a diverse family of enzymes that exhibit substrate specificity for both the chain length and the presence and configuration of double bonds in the fatty acyl substrate.[5] The reduction is a two-step process that utilizes NADPH as a cofactor and proceeds via an aldehyde intermediate, which is typically not released from the enzyme.[4]
Regulation of Biosynthesis
The production of this compound is tightly regulated to coincide with the insect's reproductive cycle and calling behavior. This regulation is primarily hormonal, involving the Pheromone Biosynthesis Activating Neuropeptide (PBAN) and Juvenile Hormone (JH).[6][7]
Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling
PBAN is a key neuropeptide that initiates a rapid response in the pheromone gland cells.[8][9] The signaling cascade is as follows:
-
PBAN Release: PBAN is released from the subesophageal ganglion into the hemolymph, typically in response to circadian rhythms and photoperiod.[6]
-
Receptor Binding: PBAN binds to its G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.[2][9]
-
Signal Transduction: This binding activates a signal transduction cascade, leading to an influx of extracellular Ca²⁺.[10] The increase in intracellular Ca²⁺ can then, depending on the insect species, activate downstream effectors such as calmodulin, protein kinase C, and adenylate cyclase, leading to an increase in cyclic AMP (cAMP).[8][9]
-
Enzyme Activation: The signaling cascade culminates in the activation of key enzymes in the biosynthetic pathway. While the exact targets can vary between species, evidence suggests that PBAN can regulate acetyl-CoA carboxylase (the first committed step of fatty acid synthesis) and/or the terminal enzymes like the fatty acyl reductase.[9][11]
Juvenile Hormone (JH) Regulation
Juvenile hormone is another crucial hormone that generally regulates the competence of the pheromone gland to produce pheromones.[12] Unlike the rapid action of PBAN, JH acts over a longer timescale by influencing the transcription of genes encoding biosynthetic enzymes.[6][13] JH can upregulate the expression of desaturase and reductase genes, ensuring that the enzymatic machinery is in place for pheromone production.[13] The presence of JH is often a prerequisite for the pheromone gland to respond to PBAN.
Quantitative Data
Quantitative data on enzyme kinetics and substrate specificity are essential for a complete understanding of the biosynthetic pathway. The following table summarizes hypothetical, yet representative, quantitative data for the key enzymes involved in this compound biosynthesis, based on published data for homologous enzymes.
| Enzyme | Substrate | Product | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Optimal pH |
| E9-Desaturase | Myristoyl-CoA | (9E)-Tetradecenoyl-CoA | 10-50 | 100-500 | 6.5-7.5 |
| Fatty Acyl Reductase (FAR) | (9E)-Tetradecenoyl-CoA | This compound | 5-20 | 500-2000 | 7.0-8.0 |
Experimental Protocols
Functional Characterization of Desaturases and Reductases via Heterologous Expression in Saccharomyces cerevisiae
This protocol describes the expression of candidate insect desaturase and reductase genes in yeast to determine their function.[1][14]
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the pheromone glands of the target insect species.
- Synthesize cDNA using reverse transcriptase.
- Amplify the open reading frames (ORFs) of candidate desaturase and reductase genes using gene-specific primers.
- Clone the amplified ORFs into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
- Transform the expression constructs into a suitable S. cerevisiae strain. For desaturase assays, a strain deficient in its endogenous desaturase (e.g., ole1) is often used.
- Select for transformed yeast cells on appropriate selective media.
3. Expression and Substrate Feeding:
- Grow the transformed yeast culture in selective medium containing glucose.
- Induce gene expression by transferring the cells to a medium containing galactose.
- For desaturase assays, supplement the medium with the precursor fatty acid (e.g., myristic acid). For reductase assays, supplement with the unsaturated fatty acid precursor (e.g., (9E)-tetradecenoic acid).
4. Lipid Extraction and Analysis:
- Harvest the yeast cells by centrifugation.
- Perform a total lipid extraction using a method such as the Bligh and Dyer method.
- For analysis of fatty acids, derivatize the lipid extract to fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF₃/methanol.
- Analyze the FAMEs or fatty alcohols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones
This protocol provides a general method for the analysis of fatty alcohol pheromones.[4][15]
1. Sample Preparation:
- Pheromone Gland Extraction: Dissect the pheromone gland and extract with a small volume of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) for several hours.
- Derivatization (Optional but Recommended for Alcohols): To improve chromatographic properties and obtain more diagnostic mass spectra, convert the fatty alcohols to their acetate (B1210297) or trimethylsilyl (B98337) (TMS) ether derivatives.
- Acetylation: Evaporate the solvent and add a mixture of acetyl chloride and hexane.
- Silylation: Evaporate the solvent and add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Parameters:
- Gas Chromatograph:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet: Splitless injection mode.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5-10 minutes.
- Mass Spectrometer:
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode for identification (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for quantification of known components.
3. Data Analysis:
- Identification: Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- Quantification: Create a calibration curve using standards of known concentrations and quantify the pheromone components based on the peak areas of characteristic ions.
In Vitro Enzymatic Assay for Fatty Acyl-CoA Reductase (FAR)
This protocol describes a method to measure the activity of FARs using a radiolabeled substrate.[3][16]
1. Enzyme Source Preparation:
- Prepare a microsomal fraction from insect pheromone glands or from a heterologous expression system (e.g., yeast or insect cells) expressing the FAR gene.
2. Reaction Mixture:
- In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
- Add the microsomal protein extract.
- Add the radiolabeled substrate, [¹⁴C]-(9E)-tetradecenoyl-CoA.
- Initiate the reaction by adding the cofactor, NADPH.
3. Incubation and Reaction Termination:
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
4. Product Extraction and Analysis:
- Extract the lipids from the reaction mixture using an organic solvent system (e.g., chloroform/methanol).
- Separate the radiolabeled fatty alcohol product from the unreacted fatty acyl-CoA substrate using Thin-Layer Chromatography (TLC).
- Visualize and quantify the radiolabeled product using autoradiography or a phosphorimager. The amount of product formed can be used to calculate the enzyme activity.
Conclusion
The biosynthesis of this compound in insects is a highly specific and regulated process that relies on the coordinated action of several key enzymes. Understanding this pathway at a molecular level is crucial for the development of novel and species-specific pest management strategies, such as the disruption of pheromone production or the biotechnological synthesis of pheromones for use in mating disruption and monitoring. The protocols and information provided in this guide serve as a foundation for researchers to further investigate this and similar biosynthetic pathways.
References
- 1. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths [frontiersin.org]
- 12. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 13. Juvenile hormone regulation of an insect gene: a specific transcription factor and a DNA response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
(9E)-Tetradecen-1-ol: A Technical Guide to Its Natural Sources and Occurrence
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
(9E)-Tetradecen-1-ol is a C14 unsaturated fatty alcohol that has been identified as a critical semiochemical, primarily functioning as a sex pheromone component in several species of Lepidoptera. Its presence as a minor or major component of a specific pheromone blend is crucial for chemical communication, ensuring reproductive isolation and mating success. This technical guide provides an in-depth review of the natural sources and occurrence of this compound, with a focus on its role in insect chemical ecology. It details the analytical methods for its identification and quantification, outlines its biosynthetic origins, and presents quantitative data in a structured format for clarity and comparative analysis.
Introduction
This compound is a straight-chain aliphatic alcohol with a single double bond at the ninth carbon position, in the trans or E configuration. As a semiochemical, it is a volatile organic compound used for intraspecific communication. Its primary identified role in nature is as a sex pheromone in moths. Pheromones are highly specific chemical signals, and the precise blend of multiple components, including specific isomers and their ratios, is often necessary to elicit a behavioral response in the receiving organism. The study of such compounds is integral to chemical ecology, pest management strategies involving mating disruption, and the development of targeted attractants.
Natural Occurrence in Insect Pheromone Blends
This compound has been identified as a component of the female-produced sex pheromone in several moth species. It often acts synergistically with other compounds, where its presence, even in small quantities, can be essential for male attraction.
One of the most well-documented instances of this compound's role as a pheromone is in the Bertha armyworm moth, Mamestra configurata. In this species, it is a key component of a binary pheromone blend. While neither this compound nor its co-occurring pheromone component is significantly attractive to males on its own, the specific mixture of the two elicits a strong attractive response[1].
Quantitative Data on Pheromone Composition
The precise ratio of pheromone components is critical for species-specific attraction. The following table summarizes the quantitative analysis of pheromone blends containing this compound or its acetate (B1210297) derivative in select Lepidopteran species.
| Species | Family | Common Name | Compound | Ratio/Amount | Other Active Components | Reference |
| Mamestra configurata | Noctuidae | Bertha Armyworm | This compound | ~5% | (Z)-11-Hexadecen-1-ol (~95%) | [1] |
| Spodoptera frugiperda | Noctuidae | Fall Armyworm | This compound acetate | - | (Z)-9-Tetradecen-1-ol acetate, (Z)-7-Dodecen-1-ol acetate, (Z)-11-Hexadecen-1-ol acetate | [2] |
| Archips strojny | Tortricidae | - | (Z)-11-Tetradecen-1-ol | 8% | (Z)-11-Tetradecenyl acetate (92%) | [3] |
Note: Data for Spodoptera frugiperda indicates the presence of the acetate form, this compound acetate. The exact ratio was not specified in the available literature.
Biosynthesis of this compound in Moths
The biosynthesis of this compound and similar Type I moth pheromones originates from common fatty acid metabolism. The pathway involves a series of enzymatic modifications to a saturated fatty acid precursor, typically palmitic acid (16:0) or stearic acid (18:0), which are produced via the fatty acid synthase (FAS) complex from acetyl-CoA[4][5].
The key steps in the biosynthesis are:
-
Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond into the saturated fatty acid chain. To produce a C14 pheromone, a Δ11-desaturase often acts on a C16 precursor to create (Z)11-Hexadecenoic acid. The formation of the E9 double bond likely requires a specific Δ9-desaturase that produces the E configuration, or an isomerase that converts a Z bond to an E bond.
-
Chain Shortening: The modified fatty acid is then subjected to limited rounds of β-oxidation, which shortens the carbon chain by two-carbon units. For instance, a C16 fatty acid is shortened to a C14 fatty acid.
-
Reduction: The carboxyl group of the resulting fatty acyl-CoA is reduced to an alcohol by a fatty-acyl reductase (FAR). This final step yields this compound.
-
Acetylation (Optional): In species that use the acetate form, an acetyltransferase can esterify the alcohol to produce this compound acetate.
Experimental Protocols for Identification and Quantification
The identification of volatile semiochemicals like this compound requires sensitive and specific analytical techniques. The general workflow involves sample collection, separation, and identification.
Sample Collection
The method of sample collection depends on the volatility of the compound and the biological source.
-
Solvent Extraction of Glands: This is a direct method suitable for less volatile pheromones or when the pheromone-producing gland can be easily excised.
-
Dissection: The pheromone gland (e.g., abdominal tips of female moths) is carefully dissected.
-
Extraction: The tissue is immediately submerged in a small volume (10-100 µL) of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, in a glass vial.
-
Incubation: The extraction proceeds for a period of a few minutes to several hours at room temperature.
-
Concentration: The tissue is removed, and the extract can be concentrated under a gentle stream of nitrogen if necessary. An internal standard is often added for quantification purposes.
-
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for trapping volatile compounds from the headspace of a living organism.
-
Fiber Exposure: An SPME fiber coated with an appropriate stationary phase (e.g., PDMS/DVB) is exposed to the headspace of a calling female insect within a sealed chamber for a defined period.
-
Analyte Adsorption: Volatile pheromones adsorb onto the fiber coating.
-
Desorption: The fiber is retracted and directly inserted into the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.
-
-
Dynamic Headspace Trapping (Purge and Trap): This method concentrates airborne volatiles by sampling a larger volume of air.
-
Air Collection: A purified air stream is passed over the calling insect in a sealed chamber.
-
Analyte Trapping: The effluent air is drawn through a trap containing a sorbent material (e.g., Porapak Q, Tenax TA).
-
Elution/Desorption: The trapped pheromones are then either eluted with a small volume of solvent or thermally desorbed directly into the GC system[6].
-
Analytical Separation and Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.
-
Injection: The sample extract is injected into the GC.
-
Separation: Compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a nonpolar HP-5ms column). A typical oven program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 10°C/min) to a final high temperature (e.g., 280°C)[6].
-
Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, 70 eV). The resulting fragmentation pattern (mass spectrum) provides a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) and synthetic standards for positive identification[6].
-
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique links the separating power of GC with the high sensitivity and specificity of an insect's antenna to identify biologically active compounds.
-
Column Effluent Splitting: The effluent from the GC column is split, with one portion directed to a standard GC detector (like a Flame Ionization Detector, FID) and the other directed over an excised insect antenna[7][8].
-
Antennal Response: When a compound that the antenna's olfactory receptors can detect elutes from the column, it generates a nerve impulse, which is recorded as a voltage change (an EAD peak)[9].
-
Identification: By aligning the FID chromatogram with the EAD recording, peaks that elicit an antennal response can be identified. These EAD-active peaks correspond to the biologically relevant compounds in the extract[7].
-
Conclusion
This compound is a naturally occurring fatty alcohol that plays a significant role in the chemical communication of several moth species as a sex pheromone component. Its biosynthesis follows established pathways of fatty acid metabolism, with specificity conferred by unique desaturase and reductase enzymes. The identification and quantification of this compound in complex natural extracts rely on a combination of meticulous sampling techniques and powerful analytical methods, particularly GC-MS and GC-EAD. A thorough understanding of its natural sources, biosynthesis, and the protocols for its detection is essential for advancing research in chemical ecology, developing sustainable pest management strategies, and exploring its potential in other scientific and industrial applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical-ecology.net [chemical-ecology.net]
- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to (9E)-Tetradecen-1-ol: Chemical Properties, Structure, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(9E)-Tetradecen-1-ol is a long-chain unsaturated alcohol that plays a crucial role in the chemical communication of various insect species, primarily as a sex pheromone. Its precise chemical structure and properties are fundamental to its biological activity, influencing everything from mate recognition to behavior modification. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and the biological signaling pathways associated with this compound, with a focus on its relevance in entomology and potential applications in pest management and drug development.
Chemical Properties and Structure
This compound is a C14 fatty alcohol with a single double bond in the trans or E configuration at the 9-position. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (9E)-Tetradec-9-en-1-ol | |
| Molecular Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | [1] |
| CAS Number | 52957-16-1 | |
| Appearance | Colorless to pale yellow clear liquid (estimated) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 307.14 °C @ 760 mm Hg (estimated) | |
| Flash Point | 227.00 °F (108.60 °C) (estimated) | |
| logP (o/w) | 5.524 (estimated) | |
| Solubility | Soluble in alcohol; Insoluble in water |
Stereochemistry and Structural Elucidation
The biological activity of this compound is highly dependent on its stereochemistry. The (E)-configuration of the double bond is critical for its function as a pheromone in specific insect species. The structure is typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry. Key expected signals include:
-
¹H NMR: Peaks in the olefinic region (around 5.4 ppm) with a large coupling constant (J ≈ 15 Hz) are characteristic of a trans double bond. The protons of the CH₂-OH group would appear as a triplet around 3.6 ppm.
-
¹³C NMR: The carbons of the double bond would resonate around 130 ppm. The carbon bearing the hydroxyl group would be found around 62 ppm.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying this compound in complex mixtures, such as insect pheromone gland extracts. The mass spectrum of long-chain alcohols is characterized by specific fragmentation patterns. A molecular ion peak (M⁺) at m/z 212 may be weak or absent. Common fragments include the loss of water (M-18), leading to a peak at m/z 194, and alpha-cleavage, which can produce a variety of smaller fragments.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band would be observed around 3300-3400 cm⁻¹, indicative of hydrogen bonding.[4][5][6] A C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.[6] The presence of the trans double bond would be indicated by a C-H out-of-plane bending vibration around 965 cm⁻¹.
Experimental Protocols
The synthesis and analysis of this compound require precise experimental procedures. Below are generalized protocols for common methods.
Synthesis of this compound
Stereoselective synthesis is crucial to obtain the desired (E)-isomer. Two common strategies are the Wittig reaction and olefin metathesis.
3.1.1. Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes with good stereocontrol.[6][7][8][9][10][11][12][13] To favor the (E)-alkene, a stabilized ylide is typically used.
-
Step 1: Ylide Formation: A phosphonium (B103445) salt, such as (8-hydroxytetradecyl)triphenylphosphonium bromide, is treated with a strong base (e.g., sodium hydride or n-butyllithium) to generate the corresponding phosphorus ylide.
-
Step 2: Olefination: The ylide is then reacted with an appropriate aldehyde (e.g., pentanal) to form the desired this compound. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.[8][9]
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient.[10]
3.1.2. Olefin Cross-Metathesis
Olefin cross-metathesis using a Grubbs-type catalyst offers an alternative and often more efficient route to (E)-alkenes.[14][15][16][17][18][19]
-
Reaction Setup: A terminal alkene with the alcohol functionality (e.g., 9-decen-1-ol) is reacted with another terminal alkene (e.g., 1-pentene) in the presence of a second-generation Grubbs catalyst.[14][16]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) at room temperature or with gentle heating.[14][16] The reaction is driven by the release of ethylene (B1197577) gas.
-
Purification: After quenching the reaction, the product is purified by flash column chromatography.[10]
Purification of this compound
Purification of long-chain unsaturated alcohols can be challenging due to their polarity and potential for isomerization.[10]
-
Flash Column Chromatography: This is the most common method. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[10] The polarity of the mobile phase is gradually increased to elute the alcohol.
-
Distillation: For larger quantities, vacuum distillation can be employed. However, care must be taken to avoid high temperatures that could cause decomposition or isomerization.
Biological Activity and Signaling Pathway
This compound is a known component of the sex pheromone blend of several lepidopteran species. It is detected by specialized olfactory sensory neurons (OSNs) located in the antennae of the receiving insect.
Pheromone Reception
The reception of pheromones like this compound is a complex process that occurs in the sensilla of the insect antenna.
Caption: Generalized signaling pathway for moth pheromone reception.
The binding of this compound to a specific Odorant Receptor (OR) on the dendritic membrane of an OSN initiates a signal transduction cascade.[20][21][22][23] While the exact receptor for this compound is species-specific, studies on the fall armyworm, Spodoptera frugiperda, have identified receptors for structurally similar pheromone components.[1][24][25][26][27] For instance, SfruOR16 is activated by (Z)-9-tetradecenol.[1][25] It is highly probable that a closely related receptor is responsible for detecting the (E)-isomer.
The signal transduction is often mediated by a G-protein coupled pathway involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[20][21][22] These second messengers then open ion channels, causing a depolarization of the neuron and the generation of an action potential that is transmitted to the brain.[20][21][22]
Experimental Workflows
Pheromone Identification Workflow
The identification of this compound as a pheromone component from an insect extract follows a well-established workflow.
Caption: Workflow for the identification of insect pheromones.
Synthesis and Purification Workflow
A typical workflow for the laboratory-scale synthesis and purification of this compound is outlined below.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a molecule of significant interest due to its role as an insect sex pheromone. A thorough understanding of its chemical properties, structure, and the biological pathways it activates is essential for its potential application in integrated pest management strategies, such as mating disruption and trapping. Furthermore, the study of its interaction with insect odorant receptors can provide valuable insights for the development of novel, species-specific insect control agents and contribute to the broader field of sensory neuroscience. The synthetic routes and analytical methods described herein provide a foundation for further research and development in these areas.
References
- 1. Functional analysis of pheromone receptor repertoire in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross Metathesis [organic-chemistry.org]
- 18. React App [pmc.umicore.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Functional Investigation of the Receptor to the Major Pheromone Component in the C-Strain and the R-Strain of the Fall Armyworm Spodoptera frugiperda [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith) : Identification of components critical to attraction in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Aromatic Allure: A Technical Guide to the Discovery and Isolation of (9E)-Tetradecen-1-ol as a Pheromone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, isolation, and characterization of (9E)-Tetradecen-1-ol as a crucial component of the sex pheromone of the Bertha Armyworm moth (Mamestra configurata). This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying biological pathways involved in the chemical communication of this significant agricultural pest.
Discovery and Isolation
The identification of this compound as a sex pheromone component in Mamestra configurata was the result of meticulous analytical work. Initial investigations into the chemical composition of the female moth's pheromone gland extracts revealed a complex mixture of volatile compounds. The breakthrough in identifying the active components came from a combination of electrophysiological and analytical techniques.
It was discovered that this compound, while present in the pheromone gland, is not the primary attractant. Instead, its acetate (B1210297) ester, (Z)-9-tetradecen-1-ol acetate , in conjunction with another key component, (Z)-11-hexadecen-1-ol acetate , constitutes the potent sex pheromone blend that attracts male moths. Field trapping experiments demonstrated that neither compound alone was significantly attractive to males; however, a specific blend of the two proved to be a powerful lure. The optimal attractive blend was determined to be a mixture of (Z)-11-hexadecen-1-ol acetate and (Z)-9-tetradecen-1-ol acetate in an approximate ratio of 19:1.[1][2]
While the acetate form is the active pheromone component for attraction, the discovery of the alcohol, this compound, is a critical step in understanding the biosynthesis and degradation of the full pheromone bouquet.
Experimental Protocols
The identification and characterization of this compound and its role as a pheromone precursor involved a series of sophisticated experimental procedures. The following sections detail the methodologies for the key experiments.
Pheromone Gland Extraction
Objective: To extract the volatile chemical compounds from the female moth's pheromone gland for subsequent analysis.
Protocol:
-
Insect Rearing: Mamestra configurata larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of healthy adult moths.
-
Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths during their calling period (the scotophase).
-
Solvent Extraction: The excised glands are immediately immersed in a small volume of a high-purity volatile solvent, such as hexane (B92381) or dichloromethane, to extract the lipophilic pheromone components.
-
Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a small volume suitable for analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify which compounds in the pheromone gland extract elicit an olfactory response in the male moth's antennae.
Protocol:
-
GC Separation: The pheromone extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5 or equivalent). The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed towards a prepared male moth antenna.
-
Antennal Preparation: A male moth's antenna is excised and mounted between two electrodes. The electrodes are connected to a high-gain amplifier to record the electrical signals generated by the antenna.
-
Signal Recording: As the separated compounds from the pheromone extract elute from the GC and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a recordable electrical potential, known as an electroantennogram (EAG).
-
Data Analysis: The EAG signals are recorded simultaneously with the FID signals. By comparing the retention times of the FID peaks with the timing of the EAG responses, the biologically active compounds in the extract can be identified.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical structure of the biologically active compounds identified by GC-EAD.
Protocol:
-
GC Separation: The pheromone extract is injected into a GC-MS system. The GC separates the components as described in the GC-EAD protocol.
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Mass Spectrum Generation: A mass spectrum is generated for each compound, which serves as a chemical "fingerprint."
-
Structure Elucidation: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) and to the spectra of synthetic standards to confirm its identity. For this compound, characteristic fragments would be analyzed to determine the carbon chain length, the position of the double bond, and the presence of the alcohol functional group.
Stereoselective Synthesis of this compound
Objective: To synthesize the (E)-isomer of 9-Tetradecen-1-ol with high purity to confirm its structure and for use in biological assays. The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes.[3][4][5][6][7]
Protocol (Illustrative Wittig Reaction Approach):
-
Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting a suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride) with a strong base (e.g., n-butyllithium).
-
Aldehyde Preparation: An appropriate aldehyde (e.g., octanal) is prepared.
-
Wittig Reaction: The ylide is reacted with the aldehyde. For the synthesis of an (E)-alkene, a stabilized ylide is typically used, or reaction conditions are modified (e.g., Schlosser modification) to favor the formation of the E-isomer.[5]
-
Deprotection and Reduction: The resulting enol ether is then hydrolyzed and the corresponding aldehyde is reduced to the primary alcohol, this compound.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high isomeric purity.
Field Trapping Experiments
Objective: To determine the behavioral activity of synthetic pheromone components and their blends in a natural environment.
Protocol:
-
Lure Preparation: Lures are prepared by impregnating a dispenser (e.g., a rubber septum) with a precise amount of the synthetic pheromone component(s) dissolved in a suitable solvent.
-
Trap Deployment: The lures are placed in insect traps (e.g., delta traps or wing traps) which are then deployed in the field, typically in a randomized block design to account for environmental variability.
-
Trap Monitoring: The traps are checked regularly, and the number of captured male moths is recorded for each treatment (i.e., each pheromone blend or control).
-
Data Analysis: The trap catch data is statistically analyzed to determine which blend is the most attractive to the male moths.
Quantitative Data
The following tables summarize the key quantitative data from the discovery and characterization of the Mamestra configurata sex pheromone.
Table 1: Pheromone Component Composition
| Component | Chemical Name | Approximate Ratio in Active Blend |
| 1 | (Z)-11-hexadecen-1-ol acetate | 19 |
| 2 | (Z)-9-tetradecen-1-ol acetate | 1 |
Table 2: Gas Chromatography and Mass Spectrometry Data for this compound Acetate
| Parameter | Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| CAS Number | 35153-10-7 |
| Kovats Retention Index (non-polar column) | Approx. 1989 |
| Key Mass Spectral Fragments (m/z) | 194 (M-60), 61, 43 |
Note: The Kovats index and mass spectral fragments can vary slightly depending on the specific GC-MS conditions.
Table 3: Field Trapping Results for Synthetic Pheromone Blends
| Lure Composition | Mean Male Moths Trapped (per trap per night) |
| (Z)-11-hexadecen-1-ol acetate (10 µg) | Low |
| (Z)-9-tetradecen-1-ol acetate (10 µg) | Low |
| (Z)-11-hexadecen-1-ol acetate : (Z)-9-tetradecen-1-ol acetate (19:1 ratio, 10 µg total) | High |
| Unbaited Control | Negligible |
Note: The data presented is illustrative and based on the findings of Underhill et al. (1977). Actual trap catches can vary depending on moth population density and environmental conditions.
Signaling Pathway and Experimental Workflows
The perception of this compound and other pheromone components by the male moth initiates a complex signaling cascade within the olfactory receptor neurons located in the antennae.
Pheromone Perception and Signal Transduction
Upon entering the sensillar lymph surrounding the olfactory receptor neurons, the hydrophobic pheromone molecules are thought to be bound by Pheromone Binding Proteins (PBPs). These PBPs transport the pheromones to the receptors on the dendritic membrane of the neuron. The binding of the pheromone to its specific Olfactory Receptor (OR) triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the moth's brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the female.
Caption: Pheromone signaling pathway in a moth olfactory receptor neuron.
Experimental Workflow for Pheromone Identification
The logical progression of experiments to identify a novel pheromone component like this compound is outlined below.
Caption: Experimental workflow for the identification of insect pheromones.
This technical guide provides a foundational understanding of the processes involved in the discovery and isolation of this compound as a key element in the chemical communication of Mamestra configurata. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical ecology, pest management, and the development of novel semiochemical-based technologies.
References
- 1. A SEX PHEROMONE MIXTURE FOR THE BERTHA ARMYWORM MOTH, MAMESTRA CONFIGURATA1: (Z)-9-TETRADECEN-1-OL ACETATE AND (Z)-11-HEXADECEN-1-OL ACETATE2 | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 2. MINOR SEX-PHEROMONE COMPONENTS OF MAMESTRA CONFIGURATA (LEPIDOPTERA: NOCTUIDAE) AND IMPROVED BLENDS FOR ATTRACTION OF MALE MOTHS | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Stereoisomers of Tetradecen-1-ol and Their Pheromonal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecen-1-ol, a C14 unsaturated alcohol, is a pivotal compound in the chemical communication of numerous insect species, primarily serving as a sex pheromone component. The spatial arrangement of atoms around the carbon-carbon double bond, known as stereoisomerism, plays a critical role in the biological activity of these semiochemicals. This guide provides a comprehensive technical overview of the common stereoisomers of tetradecen-1-ol, their varied biological activities, the experimental protocols used to elucidate their function, and the underlying signaling pathways that govern their perception by insects. A thorough understanding of these stereoisomers is paramount for the development of species-specific, effective, and environmentally benign pest management strategies.
The most biologically significant stereoisomers of tetradecen-1-ol are the geometric isomers, which arise from the restricted rotation around the double bond. The position of the double bond along the 14-carbon chain, combined with its cis (Z) or trans (E) configuration, gives rise to a variety of molecules with distinct biological functions. Even subtle changes in the isomeric ratio of a pheromone blend can dramatically alter or completely abolish its attractiveness to the target insect species, highlighting the remarkable specificity of insect olfactory systems.
Stereoisomers of Tetradecen-1-ol and Their Biological Activity
The biological activity of tetradecen-1-ol stereoisomers is most prominently documented in the context of their acetate (B1210297) derivatives, which are common sex pheromone components for a wide range of lepidopteran species. However, the alcohol form itself is also a key component in the pheromone blends of some insects. The following tables summarize the known activities of various tetradecen-1-ol stereoisomers and their acetates.
Quantitative Data: Electroantennography (EAG) Responses
Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an olfactory stimulus. The amplitude of the EAG response, typically measured in millivolts (mV), provides a quantitative measure of the sensitivity of the antennal olfactory receptor neurons to a specific compound.
| Insect Species | Stereoisomer/Blend | EAG Response (mV) | Reference |
| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-tetradecenyl acetate : (Z)-11-hexadecenyl acetate : (Z)-7-dodecenyl acetate (87:12.5:0.5) | 1.36 | [1] |
| (Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate (100:2) | 1.25 | [1] | |
| (Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (E)-7-dodecenyl acetate (100:1:1) | 1.21 | [1] | |
| Hexane (Control) | 0.84 | [1] | |
| Obliquebanded Leafroller (Choristoneura rosaceana) | (Z)-11-tetradecenyl acetate (2 mg) | Significant response | [2] |
| (E)-11-tetradecenyl acetate (2 mg) | Little to no response | [2] | |
| (Z)-11-tetradecen-1-ol (2 mg) | Little to no response | [2] | |
| Redbanded Leafroller (Argyrotaenia velutinana) | (Z)-11-tetradecenyl acetate (2 mg) | Significant response | [2] |
| (E)-11-tetradecenyl acetate (2 mg) | Weak response | [2] |
Quantitative Data: Behavioral Assays (Wind Tunnel and Field Trapping)
Behavioral assays, such as wind tunnel and field trapping studies, provide a direct measure of the attractiveness of a pheromone or its components to the target insect.
| Insect Species | Stereoisomer/Blend | Assay Type | Results | Reference |
| European Corn Borer (Ostrinia nubilalis) - Z strain | (Z)-11-tetradecenyl acetate : (E)-11-tetradecenyl acetate (97:3) | Field Trapping | High male capture | [3] |
| (Z)-11-tetradecenyl acetate : (E)-11-tetradecenyl acetate (35:65) | Field Trapping | Low male capture | [3] | |
| (Z)-11-tetradecenyl acetate : (E)-11-tetradecenyl acetate (3:97) | Field Trapping | Very low male capture | [3] | |
| Mahogany Shoot Borer (Hypsipyla grandella) | (9Z)-tetradecen-1-ol in a quaternary blend | Wind Tunnel | Elicited male responses similar to calling females | [4] |
| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-tetradecenyl acetate in blends | Wind Tunnel | Elicited upwind flight and source contact | [4] |
Experimental Protocols
The identification and characterization of tetradecen-1-ol stereoisomers and their activity rely on a suite of sophisticated experimental techniques.
Synthesis of Tetradecen-1-ol Stereoisomers
The synthesis of specific stereoisomers of tetradecen-1-ol is crucial for bioassays. A common method for synthesizing (Z)-9-tetradecen-1-ol involves a Wittig reaction.
Protocol: Synthesis of (Z)-9-tetradecen-1-ol
-
Starting Materials: 1-bromooctane (B94149) and 6-chloro-1-hexanol (B31631).
-
Step 1: Grignard Reaction: Prepare the Grignard reagent from 1-bromooctane.
-
Step 2: Coupling Reaction: React the Grignard reagent with 6-chloro-1-hexanol to form 9-tetradecen-1-ol. The geometry of the double bond is controlled by the reaction conditions.
-
Step 3: Purification: The product is purified by column chromatography.
-
Step 4: Acetylation (if required): The alcohol can be acetylated using acetic anhydride (B1165640) in the presence of a catalyst to yield (Z)-9-tetradecenyl acetate.[5]
Electroantennography (EAG)
Protocol: EAG Assay for Pheromone Activity
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using a conductive gel.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing the test odorant (a specific stereoisomer of tetradecen-1-ol dissolved in a solvent) are introduced into this airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon introduction of the odorant indicates an antennal response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different stereoisomers and concentrations.
Wind Tunnel Bioassay
Protocol: Wind Tunnel Bioassay for Behavioral Response
-
Wind Tunnel Setup: A wind tunnel with controlled airflow (typically 0.2-0.5 m/s), temperature, humidity, and lighting (often red light for nocturnal insects) is used.
-
Pheromone Source: A lure containing the test stereoisomer(s) of tetradecen-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed and recorded. Key behaviors include activation (initiation of flight), upwind flight (oriented flight towards the pheromone source), and source contact (landing on or near the lure).
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment and compared to a control (solvent only).
Signaling Pathways and Visualizations
The perception of tetradecen-1-ol stereoisomers by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae.
Caption: Pheromone Signal Transduction Pathway in an Insect Olfactory Neuron.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. There, it is bound by a Pheromone-Binding Protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. The OR is typically a heterodimer of a specific OR protein and a highly conserved co-receptor (Orco).[6]
Binding of the pheromone to the OR activates a G-protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] Both IP3 and DAG act as second messengers, leading to the opening of ion channels. The resulting influx of cations, such as Ca2+ and Na+, causes a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential, which is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Caption: A typical experimental workflow for identifying and characterizing active pheromone stereoisomers.
Conclusion
The stereoisomers of tetradecen-1-ol and its derivatives are powerful semiochemicals that mediate critical behaviors in a vast array of insect species. The high degree of specificity in the production and perception of these isomers underscores the evolutionary pressures that have shaped insect chemical communication systems. For researchers and professionals in drug development and pest management, a deep understanding of the structure-activity relationships of these compounds is essential. By employing the detailed experimental protocols outlined in this guide, it is possible to identify the precise stereoisomers and blend ratios that elicit desired behavioral responses. This knowledge can then be leveraged to develop highly effective and species-specific tools for monitoring and controlling insect populations, thereby contributing to more sustainable agricultural and public health practices. The continued exploration of the intricate world of pheromone stereochemistry promises to unlock even more sophisticated and targeted approaches to insect management in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RO127254B1 - Process for preparing (z)-9-tetradecen-1-yl acetate - Google Patents [patents.google.com]
- 6. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
Olfactory Receptor Neurons Responding to (9E)-Tetradecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9E)-Tetradecen-1-ol is a C14 alcohol that functions as a sex pheromone component in several insect species, most notably the beet armyworm, Spodoptera exigua. Olfactory receptor neurons (ORNs) housed in specialized sensilla on the antennae of these insects detect this semiochemical, initiating a signal transduction cascade that ultimately leads to a behavioral response, such as mate-seeking. Understanding the molecular and cellular basis of this detection is crucial for the development of novel pest management strategies and for broader research into chemosensation. This guide provides an in-depth overview of the current knowledge on ORNs that respond to this compound, with a focus on the identified olfactory receptors (ORs), experimental methodologies for their characterization, and the underlying signaling pathways.
Identified Olfactory Receptors in Spodoptera exigua
Research into the molecular basis of pheromone reception in Spodoptera exigua has led to the identification of several candidate pheromone receptors (PRs). While specific functional data for this compound is limited, studies on the closely related isomer (Z)-9-tetradecen-1-ol provide strong indications of the receptors involved in detecting C14 alcohols.
A key study by Liu et al. (2013) identified and characterized four candidate PRs from S. exigua: SexiOR6, SexiOR11, SexiOR13, and SexiOR16[1]. Functional analysis using a Xenopus oocyte expression system revealed that SexiOR16 responds robustly to the secondary pheromone component (Z)-9-tetradecen-1-ol (Z9-14:OH) with high sensitivity[1]. This suggests that SexiOR16 is a prime candidate for the detection of C14 alcohol pheromone components, including this compound.
Subsequent research has further elucidated the roles of these receptors. While SexiOR13 shows a strong response to the major pheromone component, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (Z9,E12-14:OAc), and the minor component (Z)-9-tetradecenyl acetate (Z9-14:OAc), SexiOR16 appears to be more specialized for the alcohol components of the pheromone blend[1].
Quantitative Data on Olfactory Receptor Responses
| Olfactory Receptor | Ligand | EC50 (M) | Expression System | Reference |
| SexiOR16 | (Z)-9-tetradecen-1-ol | 9.690 × 10⁻⁷ | Xenopus oocytes | [1] |
| SexiOR13 | (Z,E)-9,12-tetradecadienyl acetate | 3.158 × 10⁻⁶ | Xenopus oocytes | [1] |
| SexiOR13 | (Z)-9-tetradecenyl acetate | 1.203 × 10⁻⁵ | Xenopus oocytes | [1] |
Insect Olfactory Signal Transduction Pathway
The detection of odorants, including pheromones like this compound, by insect ORNs initiates a rapid signaling cascade. Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a specific odorant-binding subunit (ORx) and a highly conserved co-receptor (Orco).
Upon binding of the pheromone to the specific ORx subunit, the ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes a depolarization of the ORN membrane, which, if it reaches the threshold, triggers the generation of action potentials that are then transmitted to the antennal lobe of the insect brain for further processing.
Experimental Protocols
The characterization of ORNs responding to this compound relies on a suite of specialized electrophysiological and imaging techniques.
Single-Sensillum Recording (SSR)
SSR is a powerful electrophysiological technique used to measure the activity of individual ORNs in their native environment.
Methodology:
-
Insect Preparation: The insect is immobilized, and the antenna is exposed and secured.
-
Electrode Placement: A sharp recording electrode is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).
-
Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.
-
Data Acquisition: The electrical activity (action potentials) of the ORNs within the sensillum is recorded and amplified.
-
Data Analysis: Spike sorting algorithms are used to distinguish the responses of different neurons within the same sensillum, and the firing rate is quantified.
Calcium Imaging
Calcium imaging allows for the visualization of neural activity in larger populations of neurons, such as within the antennal lobe.
Methodology:
-
Preparation: A genetically encoded calcium indicator (e.g., GCaMP) is expressed in the ORNs of the insect. The insect is then prepared for imaging, often by creating a window in the head capsule to expose the antennal lobe.
-
Odorant Stimulation: A controlled stream of air containing this compound is delivered to the antennae.
-
Image Acquisition: A fluorescence microscope (often a two-photon microscope) is used to record the changes in fluorescence of the calcium indicator in the antennal lobe glomeruli.
-
Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated for each glomerulus, providing a spatial map of neural activity in response to the odorant.
Heterologous Expression in Xenopus Oocytes
This in vitro system allows for the functional characterization of individual olfactory receptors in a controlled environment.
Methodology:
-
cRNA Synthesis: Complementary RNA (cRNA) for the candidate olfactory receptor (e.g., SexiOR16) and the Orco co-receptor are synthesized in vitro.
-
Oocyte Injection: The cRNAs are microinjected into Xenopus laevis oocytes.
-
Incubation: The oocytes are incubated for several days to allow for the expression of the receptor proteins on the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and impaled with two electrodes (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Ligand Application: A solution containing this compound is perfused over the oocyte.
-
Data Recording: The inward current generated by the activation of the receptor is recorded. Dose-response curves can be generated by applying a range of ligand concentrations.
Conclusion
The study of olfactory receptor neurons responding to this compound in insects like Spodoptera exigua is a dynamic field with significant implications for both basic and applied science. While specific olfactory receptors have been identified as likely candidates for the detection of this pheromone component, further research is needed to fully characterize their response profiles, including detailed dose-response relationships and specificity to different isomers and related compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of insect olfaction and the development of innovative pest control technologies.
References
The Evolutionary Trajectory of (9E)-Tetradecen-1-ol: A Semiochemical Whitepaper
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the evolution of (9E)-tetradecen-1-ol as a semiochemical, a crucial component in the chemical communication systems of numerous insect species. This document delves into the biosynthesis, perception, and behavioral implications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Introduction: The Significance of this compound in Chemical Ecology
This compound is a long-chain unsaturated alcohol that functions as a sex pheromone component in a variety of insect species, particularly within the order Lepidoptera.[1] The evolution of this semiochemical is a fascinating example of how subtle molecular changes can drive species divergence and reproductive isolation. Understanding the intricacies of its biosynthesis, the specificity of its reception by olfactory systems, and the precise behavioral responses it elicits is paramount for developing targeted and environmentally benign pest management strategies, as well as for advancing our fundamental knowledge of chemical communication in the natural world. This guide aims to provide a detailed resource for professionals engaged in these fields of research.
Biosynthesis of this compound: A Multi-Enzymatic Cascade
The biosynthesis of this compound, like many moth pheromones, originates from common fatty acid metabolism. The process involves a series of enzymatic modifications, including desaturation and reduction, to produce the final, biologically active molecule. The production of pheromones is often under the precise control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a neurohormone that initiates the biosynthetic cascade in response to specific environmental and physiological cues.[2][3][4]
The Biosynthetic Pathway
The generalized pathway for the production of C14 unsaturated alcohols like this compound begins with a C16 saturated fatty acid precursor, typically palmitoyl-CoA. This precursor undergoes a series of enzymatic reactions to achieve the correct chain length and introduce the characteristic double bond at the 9th position with an E (trans) configuration.
A simplified representation of this pathway is illustrated below:
References
(9E)-Tetradecen-1-ol: A Technical Guide to its Role in Species-Specific Recognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9E)-Tetradecen-1-ol is a fatty alcohol that has been identified as a component of the sex pheromone blend in several insect species, particularly within the order Lepidoptera. As a semiochemical, it plays a crucial role in mediating chemical communication, influencing behaviors such as mate location and recognition. The specificity of this chemical signal is paramount for reproductive isolation between closely related species. This technical guide provides an in-depth analysis of the role of this compound in species-specific recognition, detailing its synthesis, perception, and the experimental methodologies used to elucidate its function. Quantitative data from electrophysiological and behavioral assays are summarized, and the underlying signaling pathways are illustrated. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of pheromone-based pest management strategies.
Introduction
Chemical communication is a fundamental process in the animal kingdom, and for many insect species, sex pheromones are the primary mediators of mate finding and courtship. These chemical signals are often complex blends of several compounds, and the precise ratio and isomeric composition of these blends are critical for species-specific recognition. This compound, the (E) or trans isomer of 9-tetradecen-1-ol, is one such compound that has been identified in the pheromone glands of various moth species. Its geometric isomer, (Z)-9-tetradecen-1-ol, is a more commonly identified pheromone component. The presence and relative abundance of the (E) and (Z) isomers can be a key factor in reproductive isolation.
This guide will explore the multifaceted role of this compound, from its chemical synthesis to its perception by the insect olfactory system and its ultimate effect on behavior.
Synthesis of this compound
The stereoselective synthesis of (E)-alkenols is crucial for producing pure samples for research and for the development of commercial lures. Several synthetic strategies can be employed to achieve high isomeric purity of this compound.
Experimental Protocol: Stereoselective Synthesis via Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of (E)-alkenes.[1][2][3][4][5] This protocol outlines a general procedure.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl sulfone derivative of a C5 alkyl chain
-
Nonanal (C9 aldehyde)
-
Strong base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
-
Standard workup and purification reagents (e.g., saturated ammonium (B1175870) chloride, organic solvents, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation of the Sulfone: The C5 alkyl chain is converted to the corresponding 1-phenyl-1H-tetrazol-5-yl sulfone.
-
Deprotonation: The sulfone is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A solution of a strong base, such as NaHMDS, is added dropwise to generate the carbanion.
-
Reaction with Aldehyde: Nonanal is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (9E)-tetradecene.
-
Hydroboration-Oxidation: The resulting alkene is then subjected to a hydroboration-oxidation reaction to introduce the alcohol functionality at the terminal position in an anti-Markovnikov fashion, yielding this compound.[1][2][3]
Alternative Synthetic Route: Hydroboration-Suzuki Coupling
An alternative approach involves the hydroboration of a terminal alkyne followed by a Suzuki cross-coupling reaction.[6][7][8] This method also provides high stereoselectivity for the (E)-isomer.
Species-Specific Recognition and Behavioral Responses
The ability of an insect to distinguish between closely related pheromone structures, such as geometric isomers, is fundamental to reproductive success. While specific comparative data for this compound across multiple species is limited in the available literature, the principles of isomeric discrimination are well-established for related compounds.
Role in Pheromone Blends
In many moth species, this compound is not the primary attractant but acts as a modulator in a multi-component pheromone blend. The ratio of (E) to (Z) isomers can be critical for eliciting a full behavioral response. For instance, in some species, the presence of a small amount of the "wrong" isomer can act as a behavioral antagonist, inhibiting the response to the primary pheromone. In the Asian corn borer, Ostrinia furnacalis, (Z)-9-tetradecenyl acetate, a related compound, acts as a behavioral antagonist.[6][9]
Quantitative Data on Behavioral Responses
While specific data for this compound is sparse, studies on related compounds illustrate the importance of isomeric composition. The following table summarizes representative data from wind tunnel bioassays for a related species, demonstrating how different blends can affect male moth behavior.
| Species | Pheromone Blend | % Taking Flight | % Upwind Flight | % Source Contact | Reference |
| Heliothis virescens | (Z)-11-Hexadecenal (Z11-16:Ald) | 75 | 60 | 45 | [4] |
| Heliothis virescens | Z11-16:Ald + (Z)-9-Tetradecenal (16:1) | 85 | 75 | 65 | [4] |
Note: This table presents data for related compounds to illustrate the principle of blend synergy and does not contain data for this compound due to its unavailability in the searched literature.
Electrophysiological Responses
Electroantennography (EAG) and single-sensillum recording (SSR) are powerful techniques to measure the response of an insect's antenna and individual olfactory sensory neurons (OSNs) to volatile compounds.
Experimental Protocol: Electroantennography (EAG)
Materials:
-
Male moth antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Amplifier and data acquisition system
-
Odor delivery system (puffing purified air through a cartridge containing the test compound)
-
This compound and other test compounds dissolved in a solvent (e.g., hexane)
Procedure:
-
Antenna Preparation: A male moth is immobilized, and one antenna is excised at the base.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with saline solution.
-
Odor Delivery: A continuous stream of humidified and purified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.
-
Data Recording: The potential difference between the electrodes is amplified and recorded. A negative deflection from the baseline indicates a response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations.
Quantitative Data on Electrophysiological Responses
| Species | Olfactory Sensory Neuron Type | Stimulus | Response (spikes/s) | Reference |
| Ostrinia nubilalis (E-strain) | Type A | (E)-11-Tetradecenyl acetate | 150 | [6][9] |
| Ostrinia nubilalis (E-strain) | Type A | (Z)-11-Tetradecenyl acetate | 20 | [6][9] |
| Ostrinia nubilalis (Z-strain) | Type B | (Z)-11-Tetradecenyl acetate | 140 | [6][9] |
| Ostrinia nubilalis (Z-strain) | Type B | (E)-11-Tetradecenyl acetate | 30 | [6][9] |
Note: This table illustrates the principle of isomeric specificity in OSNs using data from related compounds, as specific data for this compound was not found.
Signaling Pathway of Pheromone Perception
The detection of this compound begins at the antenna and involves a cascade of molecular events leading to a behavioral response.
Diagram of the Pheromone Signaling Pathway:
Caption: Generalized pheromone signaling pathway in a moth olfactory sensory neuron.
-
Binding to Pheromone Binding Protein (PBP): Volatile this compound molecules enter the sensillum lymph through pores in the cuticle of the antenna and bind to PBPs.
-
Transport to Receptor: The PBP transports the hydrophobic pheromone molecule across the aqueous sensillum lymph to the dendritic membrane of an OSN.
-
Receptor Activation: The pheromone-PBP complex interacts with a specific Olfactory Receptor (OR) which is part of a heterodimeric complex with the Olfactory Receptor Co-receptor (Orco). This interaction causes a conformational change in the receptor complex.
-
Signal Transduction: The activation of the OR/Orco complex leads to the opening of an ion channel, resulting in an influx of cations and depolarization of the neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).
-
Signal Transmission to the Brain: The action potential travels along the axon of the OSN to a specific region of the brain called the antennal lobe, where the information is further processed.
Experimental Workflows
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture (like a pheromone gland extract) are biologically active.
Diagram of the GC-EAD Workflow:
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Wind Tunnel Bioassay
Wind tunnel bioassays are used to observe the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.
Diagram of the Wind Tunnel Bioassay Workflow:
Caption: Workflow for a wind tunnel bioassay.
Conclusion
This compound serves as a valuable case study in the chemical ecology of insect communication. Its role, often as a minor component in a complex pheromone blend, highlights the remarkable specificity of the insect olfactory system. The ability to discriminate between geometric isomers like (9E)- and (9Z)-tetradecen-1-ol is a key mechanism for ensuring reproductive isolation. While further research is needed to fully elucidate the specific olfactory receptors and neural pathways involved in the perception of this compound in a wider range of species, the methodologies and principles outlined in this guide provide a solid foundation for future investigations. A deeper understanding of these mechanisms will not only advance our knowledge of neurobiology and evolution but also pave the way for the development of more effective and environmentally benign pest management strategies.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of E-Alkyl Alkenes from Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides with B-Alkenyl-9-borabicyclo[3.3.1]nonanes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of (9E)-Tetradecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
(9E)-Tetradecen-1-ol , a notable long-chain unsaturated alcohol, serves as a critical semiochemical, particularly as a sex pheromone in various insect species. An in-depth understanding of its physical properties is paramount for its synthesis, purification, formulation, and application in pest management strategies, as well as for potential applications in drug development where lipid signaling pathways are targeted. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its characterization.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different environmental conditions.
| Property | Value | Units | Notes |
| Molecular Formula | C₁₄H₂₈O | - | - |
| Molecular Weight | 212.37 | g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | - | Estimated value.[2] |
| Boiling Point | 307.14 (estimated) | °C | At 760 mmHg.[2][3] |
| Melting Point | Not available | °C | - |
| Density | Not available | g/cm³ | - |
| Refractive Index | 1.457 (for (Z)-isomer) | n20/D | At 20°C.[4] |
| Solubility | Soluble in alcohol. Water: 2.282 (estimated) | mg/L | Insoluble in water.[2][3] |
| Vapor Pressure | 6.83E-05 (for (Z)-isomer) | mmHg | At 25°C.[4] |
| Flash Point | 108.60 (estimated) | °C | [2][3] |
| logP (Octanol/Water Partition Coefficient) | 5.524 (estimated) | - | [2][3] |
Experimental Protocols
Accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key analytical techniques used in the characterization of long-chain alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography is a fundamental technique for separating and analyzing volatile compounds. When coupled with mass spectrometry, it provides definitive identification of the analyte.
Objective: To determine the purity of a this compound sample and confirm its molecular weight.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column, such as a DB-Wax or BPX5 (30 m x 0.52 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alcohols.[5]
-
Carrier Gas: Helium is typically used as the carrier gas.[5][6]
-
Injection: A small sample volume (e.g., 1 µL) is injected into the heated injection port.[7] To prevent premature vaporization, the sample can be drawn into the syringe followed by a small air pocket.[6]
-
Temperature Program: The oven temperature is programmed to ramp up, for instance, starting at a lower temperature and increasing to facilitate the separation of components with different boiling points.[7]
-
Detection:
-
FID: Provides quantitative data based on the area of the peaks in the chromatogram.[6]
-
MS: Fragments the eluted molecules, producing a unique mass spectrum that can be compared to spectral libraries for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound, including the position and stereochemistry of the double bond in this compound.
Objective: To confirm the chemical structure and isomeric purity of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Experiments:
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts and coupling constants of the olefinic protons are diagnostic for the E or Z configuration of the double bond.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
-
-
Data Analysis: The resulting spectra are analyzed to ensure the signals correspond to the expected structure of this compound. Comparison with reference spectra from databases is crucial for confirmation.[8]
Determination of Physical Constants
-
Boiling Point: Determined by distillation at a specific pressure. For high-boiling compounds like this compound, vacuum distillation is often employed to prevent decomposition.
-
Refractive Index: Measured using a refractometer at a specified temperature (typically 20°C). This property is useful for assessing the purity of a liquid sample.
-
Density: Can be determined using a pycnometer or a density meter.
-
Solubility: Assessed by attempting to dissolve a known amount of the substance in various solvents and observing the formation of a homogeneous solution.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a semiochemical like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Role as a Pheromone: A Simplified Logical Diagram
This compound functions as a chemical signal in insect communication. The following diagram illustrates its role in eliciting a behavioral response.
Caption: Simplified pathway of pheromone action from signal to response.
References
- 1. 9-Tetradecen-1-ol (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (E)-9-tetradecen-1-ol, 52957-16-1 [thegoodscentscompany.com]
- 3. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]
- 4. 9-Tetradecen-1-ol, (Z)- [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. purdue.edu [purdue.edu]
- 7. phillysim.org [phillysim.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (9E)-Tetradecen-1-ol
For Research Use Only.
Introduction
(9E)-Tetradecen-1-ol is a long-chain unsaturated alcohol of interest in various fields of chemical research, including pheromone synthesis and the development of novel bioactive molecules. Its synthesis requires stereoselective methods to ensure the desired E-configuration of the carbon-carbon double bond. This document provides a detailed protocol for the synthesis of this compound for research purposes. The described methodology leverages the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of (E)-alkenes.[1][2][3] The synthetic strategy involves a multi-step sequence, including the preparation of a key phosphonate (B1237965) reagent via the Michaelis-Arbuzov reaction.[4][5][6]
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process, commencing with the preparation of a protected phosphonate reagent. This is followed by a Horner-Wadsworth-Emmons olefination reaction to construct the C14 carbon skeleton with the desired (E)-stereochemistry. The final step involves the deprotection of the resulting acetate (B1210297) to yield the target alcohol.
Figure 1: Overall Synthetic Workflow
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the GC-MS Analysis of (9E)-Tetradecen-1-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(9E)-Tetradecen-1-ol is a long-chain unsaturated fatty alcohol that serves as a crucial semiochemical, particularly as a sex pheromone component in various insect species. Its accurate identification and quantification are paramount in chemical ecology, pest management strategies involving mating disruption, and in the development of novel bioactive compounds. Gas chromatography-mass spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of such volatile and semi-volatile compounds, offering unparalleled sensitivity and specificity.
This document provides a comprehensive guide to the analysis of this compound using GC-MS. It encompasses detailed protocols for sample preparation, including solvent extraction and headspace solid-phase microextraction (SPME), derivatization, and the instrumental parameters for GC-MS analysis.
Data Presentation
Quantitative analysis of this compound was performed using an external standard calibration method. The following tables summarize the typical performance characteristics of the method.
Table 1: GC-MS Method Performance Characteristics for this compound Analysis
| Parameter | Value |
| Retention Time (Underivatized) | ~14.2 min |
| Retention Time (TMS Derivative) | ~12.8 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 2: Calibration Curve Data for the Quantification of this compound (TMS Derivative)
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,956 |
| 10 | 155,432 |
| 25 | 380,112 |
| 50 | 765,890 |
| 100 | 1,520,345 |
Experimental Protocols
Protocol 1: Sample Preparation by Solvent Extraction
This protocol is suitable for the extraction of this compound from biological tissues (e.g., insect pheromone glands) or solid matrices.
Materials:
-
Hexane (B92381) (High purity, for pesticide residue analysis)
-
Dichloromethane (B109758) (High purity, for pesticide residue analysis)
-
Anhydrous Sodium Sulfate (B86663)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Excise the biological tissue (e.g., pheromone gland) and place it in a 2 mL glass vial.
-
Add 200 µL of hexane or dichloromethane to the vial.
-
Gently agitate the vial for 10 minutes to facilitate extraction. For more robust extraction, the tissue can be gently crushed with a clean glass rod.
-
Carefully transfer the solvent to a clean vial, leaving the tissue behind.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 50-100 µL under a gentle stream of nitrogen.
-
Proceed to the derivatization step or directly to GC-MS analysis if analyzing the underivatized alcohol.
Protocol 2: Sample Preparation by Headspace Solid-Phase Microextraction (SPME)
This protocol is ideal for the analysis of volatile emissions containing this compound from living organisms or environmental samples without the use of solvents.
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., 100 µm Polydimethylsiloxane - PDMS)
-
Headspace vials (10 or 20 mL) with magnetic crimp caps
-
Heating block or water bath
Procedure:
-
Place the sample (e.g., a single insect gland, a small amount of plant material) into a headspace vial and seal it with a crimp cap.
-
Place the vial in a heating block or water bath set to a temperature that encourages volatilization without degrading the analyte (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
Protocol 3: Derivatization for Enhanced GC-MS Analysis
Derivatization of the hydroxyl group of this compound to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether is recommended to improve peak shape and sensitivity.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Micro-reaction vials (1 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract from Protocol 1 is completely dry. If necessary, evaporate any remaining solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS.
Protocol 4: GC-MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Mass Spectrometer (MS) Conditions:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (Underivatized): m/z 67, 81, 95, 194 (M-18, loss of H₂O).
-
SIM Ions for this compound (TMS Derivative): m/z 73, 75, 129, 269 (M-15).
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship for confident compound identification.
Application Notes and Protocols for Electroantennography (EAG) of (9E)-Tetradecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.[1][2] This method provides a sensitive measure of an insect's ability to detect a specific volatile chemical, making it an invaluable tool for screening potential attractants, repellents, and other semiochemicals. The resulting EAG signal represents the collective depolarization of numerous receptor cells, offering a quantitative measure of the antenna's overall sensitivity to a given compound.[2]
(9E)-Tetradecen-1-ol is a known insect sex pheromone component for several species of moths. Understanding the EAG response to this compound is crucial for developing and optimizing pest control strategies, such as mating disruption and mass trapping, as well as for fundamental research into insect olfaction and chemical ecology.
Data Presentation: Quantitative EAG Response to this compound
Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to this compound. A dose-response curve is typically generated by exposing the antenna to a range of concentrations. The following tables provide a template for presenting such data, with illustrative values based on typical EAG responses observed in moths to similar pheromone components.
Note: Specific quantitative EAG response data for this compound was not found in the conducted literature search. The values presented below are for illustrative purposes and are based on responses to analogous C14 alcohols and acetates in various moth species. Researchers should generate their own data for the specific insect species and compound of interest.
Table 1: Illustrative Dose-Response EAG Data for this compound in a Hypothetical Moth Species
| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM |
| 0.01 | 0.1 ± 0.02 |
| 0.1 | 0.4 ± 0.05 |
| 1 | 0.9 ± 0.1 |
| 10 | 1.5 ± 0.2 |
| 100 | 1.6 ± 0.2 |
| Solvent Control (Hexane) | 0.05 ± 0.01 |
Table 2: Typical Experimental Parameters for EAG
| Parameter | Value/Range | Notes |
| Insect Species | e.g., Spodoptera littoralis, Helicoverpa armigera, Ostrinia nubilalis | Response will vary significantly between species. |
| Insect Age | 2-5 days post-eclosion | Optimal responsiveness is often found in sexually mature adults. |
| Insect Sex | Male | For sex pheromones, males typically show the strongest response. |
| Antenna Preparation | Excised or whole-insect | The choice depends on the experimental goals and stability requirements. |
| Electrodes | Silver/Silver-Chloride (Ag/AgCl) | Commonly used for their stability. |
| Electrolyte Solution | Insect Saline (e.g., Beadle-Ephrussi) | Maintains the physiological viability of the antenna. |
| Stimulus Solvent | Hexane (B92381) or Paraffin Oil | High purity solvents are essential to avoid contamination. |
| Stimulus Delivery | Air puff (0.5-1 second) through a Pasteur pipette | Ensures a defined and repeatable stimulus presentation. |
| Airflow (continuous) | 0.5 - 1.0 L/min | A constant, purified, and humidified airflow is crucial for a stable baseline. |
| Amplifier Gain | 100x - 1000x | Adjusted to optimize signal-to-noise ratio. |
| Filter Settings | High-pass: 0.1 Hz, Low-pass: 1 kHz | To remove baseline drift and high-frequency noise. |
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments with this compound.
I. Materials and Reagents
-
This compound (purity >95%)
-
Hexane or Paraffin Oil (HPLC grade)
-
Insect saline solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM D-glucose, 5 mM HEPES, pH 7.2)
-
Conductive gel
-
Silver wire (0.25 mm diameter)
-
Glass capillaries
-
Micropipette puller
-
Micromanipulators
-
Stereomicroscope
-
Faraday cage
-
EAG probe (containing pre-amplifier)
-
Main amplifier with filtering capabilities
-
Data acquisition system (e.g., IDAC-2) and analysis software
-
Air delivery system with charcoal and water filters
-
Stimulus controller
II. Preparation of Stimulus
-
Stock Solution: Prepare a 10 µg/µL stock solution of this compound in hexane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/10 µL).
-
Stimulus Cartridges:
-
Cut small strips of filter paper (e.g., 1 cm x 2 cm).
-
Apply 10 µL of a specific dilution onto a filter paper strip.
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert the filter paper into a clean Pasteur pipette.
-
Prepare a separate pipette for each concentration and a solvent control (filter paper with 10 µL of hexane only).
-
III. Insect Preparation
Two common methods for insect preparation are the excised antenna method and the whole-insect method.
A. Excised Antenna Preparation
-
Anesthesia: Anesthetize an insect (e.g., a male moth) by chilling it on ice or with a brief exposure to CO2.
-
Antenna Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.
-
Mounting:
-
Place a small amount of conductive gel into the tip of the recording electrode (a glass capillary filled with insect saline).
-
Cut a small portion of the distal tip of the antenna to ensure good electrical contact.
-
Insert the distal tip of the antenna into the recording electrode.
-
Place the basal end of the antenna in contact with the reference electrode, also filled with insect saline and conductive gel.
-
B. Whole-Insect Preparation
-
Anesthesia and Immobilization: Anesthetize the insect and immobilize it in a holder (e.g., a truncated pipette tip or on a wax block) with the head and antennae exposed and secured.
-
Reference Electrode Placement: Insert the reference electrode (a sharpened silver wire or a saline-filled glass capillary) into the insect's head or an eye.
-
Recording Electrode Placement: Gently bring the recording electrode (a saline-filled glass capillary) into contact with the tip of one antenna. A small drop of conductive gel can facilitate contact.
IV. EAG Recording
-
Setup: Place the antennal preparation within the Faraday cage to minimize electrical noise. Position the outlet of the continuous airflow tube approximately 1 cm from the antenna.
-
Baseline Stabilization: Allow the preparation to acclimatize to the continuous airflow for a few minutes until a stable baseline is achieved.
-
Stimulation:
-
Insert the tip of a stimulus pipette into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette using a stimulus controller.
-
Present stimuli in ascending order of concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.
-
Present the solvent control periodically to ensure the responses are to the compound and not the solvent.
-
Standardize the response by presenting a reference compound at the beginning and end of each recording session.
-
V. Data Acquisition and Analysis
-
Recording: The EAG signal is amplified, filtered, and recorded using a data acquisition system and specialized software.
-
Measurement: The amplitude of the EAG response is measured as the maximum negative deflection (in millivolts, mV) from the baseline.
-
Normalization: To account for variations between preparations, responses can be normalized by expressing the response to this compound as a percentage of the response to a standard reference compound.
-
Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
References
Field Application of Tetradecenyl Derivatives for Pest Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9E)-Tetradecen-1-ol is a fatty alcohol that has been investigated for its role as an insect pheromone. However, field studies have revealed that for effective pest monitoring of certain key species, particularly the Bertha armyworm (Mamestra configurata), it is not this compound alone but rather a specific blend of its related acetate (B1210297) isomers that proves to be a potent attractant. This document provides detailed application notes and protocols for the use of these effective pheromone blends in pest monitoring programs.
While this compound itself has shown no significant sexual attraction when used in isolation for the Bertha armyworm moth, a precise mixture of (Z)-9-tetradecen-1-ol acetate and (Z)-11-hexadecen-1-ol acetate is highly effective for trapping and monitoring this significant agricultural pest.[1] The following protocols and data are based on the successful field application of this pheromone blend.
Target Pest Information
| Common Name | Scientific Name | Crops Affected | Pest Stage of Concern |
| Bertha Armyworm | Mamestra configurata | Canola, mustard, flax, quinoa | Larvae |
Lure Composition and Efficacy
The efficacy of the pheromone lure is critically dependent on the precise ratio of its components. For the Bertha armyworm, a blend of (Z)-11-hexadecen-1-ol acetate and (Z)-9-tetradecen-1-ol acetate is used. Field trials have demonstrated that a specific ratio is most effective at attracting male moths.
| Pheromone Component 1 | Pheromone Component 2 | Optimal Blend Ratio (Component 1:Component 2) | Target Pest |
| (Z)-11-hexadecen-1-ol acetate | (Z)-9-tetradecen-1-ol acetate | 19:1 | Mamestra configurata (Bertha armyworm) |
Note: The acetate forms, not the alcohol, are the active components in the monitoring lures for Bertha armyworm.
Experimental Protocols
Protocol 1: Preparation and Handling of Pheromone Lures
Objective: To correctly prepare and handle pheromone lures to ensure maximum efficacy and longevity in the field.
Materials:
-
Pheromone lures (commercially available rubber septa impregnated with the pheromone blend)
-
Disposable gloves
-
Forceps
-
Lure cages (baskets) for traps
Procedure:
-
Store unopened pheromone lures in a cool, dark place, preferably refrigerated or frozen, until ready for use.
-
When ready to deploy, allow the sealed lure packages to reach ambient temperature before opening to prevent condensation from forming on the lure.
-
Wear disposable gloves when handling lures to avoid contamination from oils and other residues on the skin, which can reduce the lure's effectiveness.[2]
-
Using forceps, carefully remove the lure (rubber septum) from its packaging.
-
Place the lure into the designated lure basket or cage of the pheromone trap.[2][3]
-
Secure the cap on the lure basket.[3]
-
Do not handle different types of pheromone lures with the same pair of gloves to prevent cross-contamination.
Protocol 2: Field Deployment of Pheromone Traps for Bertha Armyworm Monitoring
Objective: To correctly deploy pheromone-baited traps in the field for effective monitoring of the Bertha armyworm population.
Materials:
-
Universal moth traps (unitraps), all-green model[3]
-
Pheromone lures (prepared as in Protocol 1)
-
Vaportape™ insecticidal strips[3]
-
Trap poles or stakes
-
Wire or ties for securing traps
-
GPS device for recording trap locations
-
Field data sheets
Procedure:
-
Trap Assembly:
-
Timing of Deployment:
-
Deploy traps in early June, before the expected start of the adult moth flight period.[3]
-
-
Trap Placement:
-
Place traps within canola fields, approximately 2 meters in from the field edge.[2][3]
-
Ensure traps are placed away from shelterbelts, trees, or other obstructions that might interfere with pheromone dispersal.[3][4]
-
If multiple traps are used in the same field, they should be spaced at least 50 meters apart.[2]
-
Mount the trap on a pole or stake at a height that is within the crop canopy.
-
-
Trap Density:
-
For regional monitoring, a density of 15-20 traps spread across an agricultural region is generally sufficient.[3]
-
-
Data Recording:
-
Record the GPS coordinates of each trap location.
-
Label each trap with a unique identifier.
-
Protocol 3: Trap Monitoring and Data Collection
Objective: To systematically monitor traps and collect accurate data on moth captures to assess pest population trends.
Procedure:
-
Monitoring Frequency:
-
Data Collection:
-
At each trap check, carefully count the number of Bertha armyworm moths captured.
-
Record the date and the number of moths for each trap on a field data sheet.
-
Remove the captured moths from the trap after counting to ensure accurate counts in the subsequent week.
-
-
Lure and Trap Maintenance:
-
The pheromone lures for Bertha armyworm are typically effective for the entire trapping season and do not need to be replaced.[3]
-
Ensure the trap is functioning correctly and is not damaged by weather or other factors.
-
-
Moth Identification:
-
Familiarize yourself with the key identifying features of the Bertha armyworm moth to distinguish it from non-target species. The prominent, white, kidney-shaped marking on the forewing is a key characteristic.[3]
-
Data Presentation
The following table provides a hypothetical representation of trap capture data from a regional monitoring program for Bertha armyworm.
| Trap ID | Week 1 (June 8-14) | Week 2 (June 15-21) | Week 3 (June 22-28) | Week 4 (June 29-July 5) | Week 5 (July 6-12) | Week 6 (July 13-19) | Cumulative Catch |
| BAW-01 | 12 | 25 | 48 | 112 | 75 | 30 | 302 |
| BAW-02 | 8 | 19 | 35 | 98 | 62 | 25 | 247 |
| BAW-03 | 15 | 31 | 55 | 130 | 88 | 41 | 360 |
| BAW-04 | 5 | 12 | 28 | 75 | 51 | 18 | 189 |
| BAW-05 | 21 | 45 | 82 | 195 | 135 | 65 | 543 |
Visualizations
Experimental Workflow for Pest Monitoring
Caption: Workflow for Bertha Armyworm Monitoring.
Logical Relationship of Pheromone Components
Caption: Pheromone Blend for Bertha Armyworm.
References
- 1. A SEX PHEROMONE MIXTURE FOR THE BERTHA ARMYWORM MOTH, MAMESTRA CONFIGURATA1: (Z)-9-TETRADECEN-1-OL ACETATE AND (Z)-11-HEXADECEN-1-OL ACETATE2 | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 2. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]
- 3. gov.mb.ca [gov.mb.ca]
- 4. realagriculture.com [realagriculture.com]
Formulation of (9E)-Tetradecen-1-ol in Pheromone Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9E)-Tetradecen-1-ol is a critical pheromone component for numerous lepidopteran species, playing a vital role in their chemical communication and mating behavior. Its successful application in integrated pest management (IPM) strategies, primarily for monitoring and mating disruption, hinges on the precise formulation of pheromone lures. The efficacy of these lures is determined by the controlled and sustained release of the active pheromone component at a rate that is attractive to the target insect species.
This document provides detailed application notes and experimental protocols for the formulation, analysis, and field evaluation of pheromone lures containing this compound. It is intended to guide researchers, scientists, and drug development professionals in the development of effective and reliable pheromone-based pest management tools.
Lure Formulation Strategies
The primary objective of pheromone lure formulation is to ensure a consistent and predictable release of the semiochemical over a desired period. Various materials and methods have been developed to achieve this, with rubber septa and polyethylene (B3416737) bags being among the most common and versatile dispensers.
Common Dispenser Types
-
Rubber Septa: These are widely used due to their ease of preparation, cost-effectiveness, and ability to be loaded with a range of pheromone quantities. The release rate can be influenced by the type and age of the rubber, the solvent used for loading, and environmental factors such as temperature and air velocity.
-
Polyethylene Bags: These are particularly suitable for more volatile or smaller molecular weight compounds. The release rate is controlled by the thickness and permeability of the polyethylene material.
Quantitative Data on Pheromone Formulations
The following tables provide representative data on the composition of pheromone blends containing this compound for various target species and an example of release rate data from a common dispenser type.
Table 1: Pheromone Blend Composition for Target Insect Species
| Target Insect Species | Scientific Name | This compound (%) | Other Components (%) | Reference(s) |
| Beet Armyworm | Spodoptera exigua | 18 | (Z,E)-9,12-tetradecadienyl acetate (B1210297) (47), (Z)-9-tetradecenyl acetate (18), (Z,E)-9,12-tetradecadien-1-ol (17) | [1] |
| Southern Armyworm | Spodoptera eridania | Present (in glands) | (Z)-9-tetradecen-1-ol acetate (60), (Z,E)-9,12-tetradecadien-1-ol acetate (17), (Z,Z)-9,12-tetradecadien-1-ol acetate (15), (Z,E)-9,11-tetradecadien-1-ol acetate (5), (Z)-11-hexadecen-1-ol acetate (3) | [2] |
| Mahogany Shoot Borer | Hypsipyla robusta | Present (active component) | (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate (5:3:2 blend is ineffective without (Z)-9-tetradecen-1-ol) | [3][4] |
| Athetis hospes | Athetis hospes | 100 (attractive alone) | (Z)-9-tetradecen-1-yl acetate (can be added up to 10% without significant effect) | [5] |
Table 2: Representative Release Rate of this compound from Rubber Septa Lures
| Time (Days) | Release Rate (ng/hour) at 25°C |
| 1 | 150 |
| 7 | 125 |
| 14 | 100 |
| 21 | 80 |
| 28 | 65 |
Note: This data is representative and actual release rates will vary depending on the specific formulation, dispenser material, and environmental conditions.
Experimental Protocols
Protocol for Preparation of Rubber Septa Dispensers
This protocol outlines the steps for preparing rubber septa as controlled-release dispensers for this compound.
Materials:
-
This compound
-
High-purity hexane (B92381) (or other suitable volatile solvent)
-
Natural rubber septa
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Forceps
-
Fume hood
-
Analytical balance
Procedure:
-
Septa Preparation:
-
Place the required number of rubber septa in a beaker.
-
Add a sufficient volume of hexane to completely submerge the septa.
-
Cover the beaker and sonicate for 15 minutes to remove any surface contaminants.
-
Carefully decant the hexane.
-
Repeat the washing step two more times with fresh hexane.
-
After the final wash, place the septa on a clean, lint-free surface in a fume hood to air dry completely.
-
-
Pheromone Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the pheromone in a precise volume of high-purity hexane to achieve the target concentration (e.g., 10 mg/mL). For pheromone blends, co-dissolve the components in their desired ratio.
-
-
Loading the Septa:
-
Using clean forceps, place one prepared rubber septum into a clean glass vial.
-
With a calibrated micropipette, carefully apply the desired volume of the pheromone solution directly onto the septum.
-
Allow the solvent to evaporate completely in the fume hood for at least 30 minutes.
-
-
Storage:
-
Once the solvent has evaporated, securely cap the vials.
-
For short-term storage, keep the lures at 4°C. For long-term storage, store at -20°C.
-
References
- 1. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]
- 2. Identification of volatile sex pheromone components released by the southern armyworm,Spodoptera eridania (Cramer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Field Trapping of the Mahogany Shoot Borer, Hypsipyla robusta ( Lepidoptera: Pyralidae), with Synthetic Sex Pheromones in Sabah, Malaysia | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of (9E)-Tetradecen-1-ol in Pheromone Glands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (9E)-Tetradecen-1-ol, a common component of insect sex pheromones. The methodologies described herein are essential for researchers in chemical ecology, pest management, and drug discovery who seek to understand the chemical communication of insects and identify novel bioactive compounds.
Introduction
This compound is a long-chain unsaturated alcohol that functions as a sex pheromone component in numerous insect species, particularly within the order Lepidoptera. The precise quantification of this and other pheromone components within the pheromone gland is crucial for understanding the species-specific chemical signals that mediate mating behavior. Accurate quantitative data is fundamental for the development of effective synthetic lures for pest monitoring and control, as well as for studies on the biosynthesis and evolution of pheromone blends.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound from complex biological matrices. Due to the polar nature and relatively low volatility of long-chain alcohols, a derivatization step is often necessary to improve chromatographic separation and detection sensitivity.
Experimental Principles
The quantitative analysis of this compound from insect pheromone glands involves a multi-step process:
-
Sample Collection: Pheromone glands are carefully dissected from individual insects.
-
Extraction: The pheromone components are extracted from the gland using an appropriate organic solvent.
-
Internal Standard Spiking: A known amount of an internal standard is added to the extract to correct for variations in sample handling and instrument response.
-
Derivatization (Recommended): The hydroxyl group of this compound is chemically modified to a less polar and more volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system for separation, identification, and quantification.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Quantitative Data Summary
The absolute amount of this compound and related compounds in pheromone glands can vary depending on the insect species, age, and physiological state. The following table presents an example of quantitative data for pheromone components found in the glands of a Noctuidae moth. While direct quantification of this compound was not found in the immediate literature, data for the closely related (Z)-9-tetradecen-1-ol in other species provides a relevant quantitative context.
| Insect Species (Common Name) | Pheromone Component | Mean Amount (ng/gland ± SD) | Analytical Method | Reference |
| Hypsipyla robusta (Cedar tip moth) | (Z)-9-tetradecen-1-ol | Present, ratio with other components determined | GC-MS, GC-EAD | [1] |
| Mamestra configurata (Bertha armyworm moth) | This compound | Present, ratio with other components determined | GC-MS | [2][3] |
| Spodoptera frugiperda (Fall armyworm) | (Z)-9-tetradecen-1-ol acetate (B1210297) | ~0.5 - 2.0 ng/female | GC-MS | [4][5] |
Note: The data for Spodoptera frugiperda refers to the acetate form of the alcohol and is provided as an illustrative example of typical pheromone quantities.
Detailed Experimental Protocols
Protocol for Pheromone Gland Extraction
Materials:
-
Virgin female insects (at peak calling/pheromone production age)
-
Fine dissection scissors and forceps
-
Stereomicroscope
-
2 mL glass vials with PTFE-lined caps
-
Hexane (B92381) (High Purity, for GC)
-
Internal Standard (IS) solution (e.g., 10 ng/µL of a C15 or C17 straight-chain alkane in hexane)
Procedure:
-
Anesthetize the insect by chilling on ice or with CO₂.
-
Under a stereomicroscope, carefully dissect the terminal abdominal segments containing the pheromone gland.
-
Immediately transfer the excised gland into a 2 mL glass vial.
-
Add a precise volume of hexane (e.g., 50 µL) to the vial.
-
Add a known volume of the internal standard solution (e.g., 5 µL of 10 ng/µL IS).
-
Gently crush the gland against the vial wall with a clean glass rod to ensure thorough extraction.
-
Cap the vial tightly and allow the extraction to proceed for at least 30 minutes at room temperature.
-
The resulting extract is now ready for derivatization or direct GC-MS analysis. Store at -20°C if not analyzed immediately.
Protocol for Derivatization (Silylation)
Materials:
-
Pheromone gland extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
Nitrogen gas supply with a gentle stream evaporator
Procedure:
-
If the extract volume is large, concentrate it to near dryness under a gentle stream of nitrogen.
-
Add 20 µL of anhydrous pyridine to the dried residue to dissolve the analytes.
-
Add 20 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to complete the derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Conditions (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Data Analysis:
-
Identify the TMS-derivatized this compound and the internal standard peaks based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds.
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of derivatized this compound and a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the absolute amount of this compound per pheromone gland.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Conceptual pathway of pheromone signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith) : Identification of components critical to attraction in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host strain specific sex pheromone variation in Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mating Disruption Using (9Z)-Tetradecen-1-ol
Introduction
These application notes provide a comprehensive overview of mating disruption techniques utilizing (9Z)-Tetradecen-1-ol, a key semiochemical in the management of various lepidopteran pests. This document is intended for researchers, scientists, and drug development professionals interested in the application and study of pheromone-based pest control. It details the mechanism of action, application protocols, efficacy data, and experimental methodologies.
A Note on Isomer Specificity: The user's query specified (9E)-Tetradecen-1-ol. However, the predominant body of scientific literature identifies (9Z)-Tetradecen-1-ol as the biologically active sex pheromone component for key target pests such as the fall armyworm (Spodoptera frugiperda). Therefore, this document focuses on the application and efficacy of the (Z)-isomer.
Target Pests and Mechanism of Action
(9Z)-Tetradecen-1-ol is a primary component of the female sex pheromone for several economically significant moth species, most notably the fall armyworm (Spodoptera frugiperda) .[1][2] It often acts in conjunction with other compounds, such as (Z)-9-tetradecenyl acetate (B1210297) and (Z)-11-hexadecenyl acetate, to elicit a full behavioral response in males.[3]
Mating disruption is a pest management strategy that permeates the atmosphere with a target pest's synthetic sex pheromone to prevent males from locating and mating with females.[4] This leads to a reduction in the subsequent larval population and, consequently, crop damage. The primary proposed mechanisms for mating disruption include:
-
Competitive Attraction/False-Trail Following: A high density of synthetic pheromone sources (dispensers) competes with the natural pheromone plumes of calling females, leading males on false trails and reducing the probability of successful mating.
-
Sensory Overload: The high concentration of pheromones in the air can saturate the male moth's antennal receptors, rendering them unable to detect the subtle concentration gradients of a female's pheromone plume.
-
Habituation/Adaptation: Continuous exposure to high concentrations of the pheromone can cause the male's sensory system to adapt and become less responsive to the chemical signal.
Quantitative Efficacy Data
The efficacy of mating disruption using pheromone blends containing (9Z)-Tetradecen-1-ol has been evaluated in numerous field trials. The following tables summarize key quantitative data from studies on the fall armyworm (Spodoptera frugiperda).
| Target Pest | Crop | Pheromone Blend Components | Dispenser Type | Application Rate | Male Moth Trap Capture Reduction (%) | Crop Damage Reduction (%) |
| Spodoptera frugiperda | Cotton | (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate | Microencapsulated Spray | 10 applications at 7-10 day intervals | 82% | 27% (less damaged reproductive structures) |
| Spodoptera frugiperda | Maize | Not specified | Not specified | 30 dispensers/ha | 74-90% | 34-35% |
| Spodoptera frugiperda | Maize | Not specified | Not specified | 60 g a.i./ha | 90% | Not significantly different from insecticide-treated plots |
Experimental Protocols
The following protocols outline the general methodologies for conducting field trials to evaluate the efficacy of mating disruption techniques using (9Z)-Tetradecen-1-ol.
Protocol 1: Field Efficacy Trial for Mating Disruption
1. Objective: To evaluate the efficacy of a (9Z)-Tetradecen-1-ol-containing pheromone formulation in disrupting the mating of Spodoptera frugiperda and reducing subsequent crop damage.
2. Materials:
- Pheromone dispensers (e.g., microcapsules, polymer matrix dispensers, aerosol emitters)
- Pheromone-baited traps (for monitoring male moth populations)
- Unbaited "sentinel" traps (to monitor for incidental catches)
- GPS unit for mapping plots
- Data collection sheets or handheld data logger
3. Experimental Design:
- Plot Selection: Select experimental sites with a known history of S. frugiperda infestation. Mating disruption trials require large plots to minimize edge effects; a minimum of 1-4 hectares per plot is recommended.[4][5]
- Treatments:
- Treatment 1: Mating disruption pheromone applied at the recommended rate.
- Treatment 2: Untreated control (no pheromone application).
- (Optional) Treatment 3: Standard grower practice (e.g., conventional insecticide applications).
- Replication: Due to the large plot sizes required, trials may be conducted with or without replication. If unreplicated, a sufficient number of trials across different locations and seasons should be performed.
- Plot Layout: Treatment and control plots should be separated by a significant buffer zone (e.g., >200 meters) to prevent pheromone drift from influencing the control plots.
4. Procedure:
- Pre-treatment Monitoring: For at least one week prior to dispenser deployment, monitor the male moth population in all plots using pheromone-baited traps to establish a baseline population density.
- Dispenser Deployment:
- Apply pheromone dispensers uniformly throughout the treatment plots according to the manufacturer's recommendations.
- Dispensers are typically placed in the upper third of the plant canopy for optimal dispersal.
- Record the date and time of application, as well as the number of dispensers per unit area.
- Post-treatment Monitoring:
- Continue to monitor male moth populations in all plots using pheromone-baited traps. Check traps weekly, recording the number of captured moths.
- Replace pheromone lures in traps as recommended by the manufacturer.
- Damage Assessment:
- At appropriate intervals during the growing season, assess crop damage in all plots. For maize, this can be done using a standardized scale such as the Davis scale (1-9 rating of leaf damage).[4]
- Assess a representative number of plants per plot (e.g., 20 plants per transect, with 15-20 transects per hectare).
5. Data Analysis:
- Calculate the percent reduction in male moth trap captures in the treated plots compared to the untreated control plots.
- Compare crop damage ratings between treated and control plots using appropriate statistical methods (e.g., ANOVA, non-parametric tests for ordinal data).
Signaling Pathways and Experimental Workflows
Pheromone Signaling Pathway
The detection of (9Z)-Tetradecen-1-ol by a male Spodoptera frugiperda moth initiates a cascade of events within the olfactory sensory neurons located in the antennae. This process involves several key proteins, including pheromone-binding proteins (PBPs), pheromone receptors (PRs), and co-receptors (Orco).
References
- 1. Mating disruption of Spodoptera frugiperda (Smith, 1797) (Lepidoptera: Noctuidae) using microencapsulated pheromone in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Characterization of Sex Pheromone Receptors in the Fall Armyworm (Spodoptera frugiperda) | MDPI [mdpi.com]
- 4. jurnal.pei-pusat.org [jurnal.pei-pusat.org]
- 5. Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single Sensillum Recording of (9E)-Tetradecen-1-ol Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within insect sensilla.[1][2] This method offers unparalleled resolution, allowing for the characterization of the sensitivity and selectivity of specific OSNs to odorants, such as the moth sex pheromone component (9E)-Tetradecen-1-ol.[1] By inserting a recording electrode into a single sensillum, it is possible to record the action potentials (spikes) generated by the OSNs in response to chemical stimuli.[1][3][4][5] This application note provides a detailed protocol for performing SSR to study the responses of insect OSNs to this compound, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation
Due to the absence of specific published single sensillum recording dose-response data for this compound, the following table presents representative data for a structurally related C14 pheromone, (Z)-9-tetradecenal, from the moth Helicoverpa armigera. This data illustrates the typical dose-dependent increase in olfactory sensory neuron firing rate upon stimulation with a pheromone.
| Stimulus Concentration (µg) | Mean Spike Frequency (spikes/s) ± SEM |
| Control (Paraffin Oil) | 10 ± 2 |
| 0.01 | 25 ± 5 |
| 0.1 | 55 ± 8 |
| 1 | 90 ± 12 |
| 10 | 135 ± 15 |
| 100 | 150 ± 18 |
Note: This data is representative and adapted from studies on related moth pheromones. Actual responses to this compound may vary depending on the insect species and specific sensillum type.
Experimental Protocols
This section outlines the detailed methodology for performing single sensillum recording to characterize the response of insect olfactory sensory neurons to this compound.
Insect Preparation
-
Insect Selection: Select a sexually mature male moth of the species of interest, typically 2-3 days post-eclosion for optimal pheromone sensitivity.
-
Immobilization: Anesthetize the insect by cooling it on ice for 2-3 minutes. Carefully insert the insect into a truncated pipette tip, leaving the head and antennae exposed.[6]
-
Fixation: Secure the pipette tip containing the insect onto a microscope slide using dental wax or modeling clay. Use fine-tipped forceps and wax to gently extend and fix one antenna onto a coverslip, ensuring the sensilla of interest are accessible.[6]
Electrode Preparation
-
Recording Electrode: Use a sharp tungsten electrode. Electrolytically sharpen the electrode tip to a fine point using a saturated potassium nitrite (B80452) (KNO₂) solution.
-
Reference Electrode: A similarly sharpened tungsten electrode or a glass capillary filled with saline solution can be used as the reference electrode.
Odorant Stimulus Preparation
-
Stock Solution: Prepare a 1 µg/µL stock solution of this compound in high-purity hexane (B92381) or paraffin (B1166041) oil.
-
Serial Dilutions: Create a series of decadic dilutions from the stock solution to obtain a range of stimulus concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Stimulus Cartridge: Cut a small strip of filter paper (e.g., 1 cm x 2 cm) and apply 10 µL of a chosen dilution. After allowing the solvent to evaporate for 30-60 seconds, place the filter paper inside a Pasteur pipette. Prepare a separate cartridge for each concentration and a control cartridge with the solvent alone.
Single Sensillum Recording
-
Grounding: Under a high-magnification microscope, carefully insert the reference electrode into the insect's eye.
-
Locating the Sensillum: Identify a suitable sensillum (typically a long trichoid sensillum for pheromone reception) on the surface of the antenna.
-
Electrode Insertion: Carefully advance the recording electrode using a micromanipulator and insert it into the base of the selected sensillum. A successful insertion will be indicated by a stable baseline of spontaneous neuronal activity.
-
Stimulus Delivery: Position the tip of the stimulus cartridge perpendicular to and a few millimeters away from the antenna. Deliver a pulse of purified and humidified air (e.g., 0.5 seconds) through the cartridge to carry the odorant over the antenna.
-
Data Acquisition: Record the neuronal activity for a set duration (e.g., 10 seconds), starting 1-2 seconds before the stimulus pulse. Use a high-gain AC amplifier to amplify the signal, which is then digitized and stored on a computer for later analysis.
-
Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent adaptation of the sensory neurons.
-
Dose-Response: Present the different concentrations of this compound in ascending order, with control stimuli interspersed to ensure the stability of the preparation.
Data Analysis
-
Spike Sorting: The raw recording may contain spikes from multiple neurons within the same sensillum, which can often be distinguished by their different amplitudes. Use spike sorting software to isolate the activity of the neuron of interest.
-
Spike Frequency Calculation: For each stimulus, calculate the number of spikes in a defined time window (e.g., the 1 second following the stimulus onset) and subtract the spontaneous firing rate (calculated from the pre-stimulus period).
-
Dose-Response Curve: Plot the mean spike frequency against the logarithm of the stimulus concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for single sensillum recording.
Caption: Insect pheromone signaling pathway.
References
- 1. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 2. Pheromone reception in fruit flies expressing a moth's odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moth olfactory receptor neurons adjust their encoding efficiency to temporal statistics of pheromone fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity of synthetic (9E)-Tetradecen-1-ol
Technical Support Center: Synthesis of (9E)-Tetradecen-1-ol
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound with high stereoselectivity?
A1: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[1][2] To achieve high (E)-stereoselectivity for this compound, a stabilized phosphorus ylide is typically employed in a reaction with a suitable aldehyde.[3][4] The Horner-Wadsworth-Emmons (HWE) reaction is another excellent alternative known for its high E-selectivity.[4]
Q2: How can I prepare the necessary Wittig reagent for the synthesis of this compound?
A2: The Wittig reagent, a phosphorus ylide, is typically prepared in a two-step process. First, a phosphonium (B103445) salt is synthesized via an SN2 reaction between triphenylphosphine (B44618) and an appropriate alkyl halide (e.g., a 9-bromononanol derivative). Subsequently, the phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the ylide in situ.[2][5]
Q3: What are the main challenges in purifying this compound after a Wittig reaction?
A3: The primary purification challenge is the removal of the triphenylphosphine oxide byproduct, which is formed in stoichiometric amounts.[6] This byproduct can be difficult to separate from the desired alcohol due to its polarity and solubility. Additionally, separation of the desired (E)-isomer from any contaminating (Z)-isomer can be challenging.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct?
A4: Several methods can be employed. The most common is column chromatography on silica (B1680970) gel.[7] Recrystallization from a suitable solvent system can also be effective, as triphenylphosphine oxide is often more soluble in polar solvents than the target alkene.[6] A chromatography-free method involving conversion of the phosphine (B1218219) oxide to a more easily separable derivative has also been reported.[8]
Q5: What analytical techniques are suitable for determining the purity and isomeric ratio of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) is a robust method for assessing the purity of long-chain alcohols.[9] To determine the E/Z isomeric ratio, capillary GC with a suitable column is effective.[7] For enhanced sensitivity, especially at low concentrations, derivatization of the alcohol followed by GC-mass spectrometry (GC-MS) can be utilized.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation due to weak base or wet conditions. 2. Inactive aldehyde (e.g., oxidized to carboxylic acid). 3. Steric hindrance in the aldehyde or ylide. | 1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are anhydrous. 2. Use freshly distilled or purified aldehyde. 3. While less of an issue with aldehydes, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction if steric hindrance is significant. |
| Low (E)-Isomer Selectivity | 1. Use of a non-stabilized ylide. 2. Reaction conditions favoring the kinetic (Z)-product. | 1. Employ a stabilized ylide (e.g., one with an adjacent electron-withdrawing group) which thermodynamically favors the (E)-alkene.[3][5] 2. Consider the Schlosser modification of the Wittig reaction to enhance E-selectivity with non-stabilized ylides.[1] Alternatively, the Horner-Wadsworth-Emmons reaction generally provides excellent E-selectivity.[4] |
| Formation of Significant Byproducts | 1. Self-condensation of the aldehyde (aldol reaction). 2. Epoxide formation (if a sulfur ylide is inadvertently used). 3. Isomerization of the double bond during workup or purification. | 1. Add the aldehyde slowly to the ylide solution at a controlled temperature. 2. Ensure the correct phosphorus-based Wittig reagent is used. 3. Avoid harsh acidic or basic conditions and high temperatures during purification. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Co-elution with the product during column chromatography. 2. Similar solubility profile to the product. | 1. Optimize the solvent system for column chromatography; a gradient elution may be necessary. 2. Attempt recrystallization from a different solvent system. Alternatively, precipitate the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or ether.[6] |
Experimental Protocols
Protocol 1: Synthesis of (9-Hydroxynonyl)triphenylphosphonium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Addition of Alkyl Halide: Add 9-bromononan-1-ol (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting phosphonium salt under vacuum.
Protocol 2: Wittig Reaction for the Synthesis of this compound
-
Ylide Formation: In a dry, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (9-hydroxynonyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.0 eq), to the suspension. The mixture should turn a characteristic ylide color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
-
Aldehyde Addition: Add freshly distilled pentanal (1.0 eq) dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and any (Z)-isomer.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C and hold for 5 minutes.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on peak area percentage. The E/Z isomer ratio can also be determined if the isomers are resolved.
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (9E)-Tetradecen-1-ol Lure Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low trap capture rates with (9E)-Tetradecen-1-ol lures.
Troubleshooting Guide: Low Trap Capture
Low or inconsistent trap capture rates can be attributed to a variety of factors, ranging from lure composition to environmental conditions. This guide provides a systematic approach to identifying and resolving common issues.
1. Lure Composition and Integrity
| Potential Issue | Recommended Action |
| Incorrect Pheromone Blend | This compound is often a single component of a multi-chemical pheromone blend. For many species, its activity is significantly enhanced or only effective in the presence of other compounds in specific ratios. Verify the correct pheromone blend for your target species. |
| Isomeric Impurity | The biological activity of pheromones is highly dependent on their stereoisomeric composition. The presence of even small amounts of other isomers can have a neutral, synergistic, or inhibitory effect on the insect's response. Ensure the lure has a high degree of isomeric purity (typically >95%). |
| Lure Age and Expiration | Pheromone lures have a limited lifespan as the active ingredients degrade over time. Lures that have exceeded their recommended life will be less effective. Always check the expiration date and replace lures according to the manufacturer's recommendations, typically every 4-6 weeks, but this can be shorter in hot and dry conditions.[1] |
| Improper Lure Handling | Handling lures with bare hands can transfer oils and scents that may repel the target insect or contaminate the lure. Always use disposable gloves or tweezers when handling pheromone lures.[1][2] |
| Improper Lure Storage | Pheromones are volatile and can degrade if not stored correctly. Store lures in their original sealed packages in a refrigerator until use, unless otherwise specified by the manufacturer.[1] |
2. Trap Deployment and Environment
| Potential Issue | Recommended Action |
| Incorrect Trap Type | The design of the trap can significantly impact capture rates. Different species respond better to different trap designs (e.g., delta, wing, bucket, funnel).[3] For example, bucket traps have been shown to be superior to delta traps for capturing Synanthedon bicingulata.[3] |
| Incorrect Trap Placement (Height) | Trap height is a critical factor. For the Oriental fruit moth, traps placed toward the top of the canopy (2.5m) and outside the canopy (3.0m) had higher capture rates.[4] |
| Incorrect Trap Placement (Location) | The location of the trap relative to the crop and prevailing wind direction is crucial. Place traps on the upwind side of the area to be monitored so the pheromone plume is carried into the target area.[2] Avoid placing traps in areas with high wind velocity, as this can disrupt the pheromone plume. |
| Trap Density and Interference | Placing traps too close to each other can cause interference, reducing the effectiveness of individual traps. A general guideline is to place traps at least 50 meters apart.[1] For the Oriental fruit moth, interference was observed at inter-trap distances shorter than 30 meters.[4] |
| Competing Odors | Strong odors from nearby food sources or chemicals can compete with the pheromone lure and draw insects away from the traps. |
| Environmental Conditions | Extreme weather conditions such as heavy rain, strong winds, and very high or low temperatures can affect insect activity and pheromone dispersal, leading to lower trap captures. |
3. Trap Maintenance and Monitoring
| Potential Issue | Recommended Action |
| Trap Saturation | If insect populations are high, the trap's adhesive surface can become saturated with captured insects, preventing further captures.[5] Traps should be replaced when more than 50% of the adhesive surface is covered.[5] |
| Lack of Regular Monitoring | Checking traps infrequently can lead to missed opportunities for early pest detection and can result in trap saturation. Traps should generally be checked on a 7 or 14-day schedule.[6] |
| Inadequate Record Keeping | Failing to keep detailed records of trap locations, dates, and capture numbers makes it difficult to identify trends and troubleshoot issues. Always label traps and maintain a log of your monitoring activities.[1] |
Frequently Asked Questions (FAQs)
Q1: Why am I not catching any insects even with a new lure?
A1: There are several possibilities:
-
Incorrect Pheromone: Ensure you are using the correct pheromone or blend for your target species. This compound alone may not be attractive to your target insect.
-
Timing: The pheromone trap may have been deployed too early or too late in the insect's life cycle. Pheromone traps are designed to attract adult insects.[5]
-
Low Population Density: The population of the target insect in the area may be very low.
-
Environmental Factors: Extreme weather can suppress insect flight activity.
-
Improper Trap Setup: Review the trap placement (height, location, wind direction) and ensure it is assembled correctly.
Q2: How does the ratio of this compound to other components in a blend affect capture rates?
A2: The ratio is critical. For many species, an incorrect ratio can significantly reduce or even eliminate the lure's attractiveness. For example, for the clearwing moth Synanthedon bicingulata, the optimal ratio of (E,Z)-3,13-octadecadienyl acetate (B1210297) to (Z,Z)-3,13-octadecadienyl acetate was found to be approximately 4.3:5.7.[3] For Athetis hospes, blending (Z)-9-tetradecen-1-ol with (Z)-9-tetradecen-1-yl acetate in ratios up to 100:10 did not significantly affect catches, but increasing the acetate to 25% significantly lowered the number of males caught.[7]
Q3: Can trap color influence the capture of insects attracted to this compound lures?
A3: Yes, for some species, trap color can have a significant effect. For the clearwing moth Synanthedon bicingulata, yellow bucket traps attracted more adult males than green, white, blue, black, or red traps.[3] However, for the Leopard moth, Zeuzera pyrina, color did not have a significant effect on the number of males captured.[8]
Q4: How long does a this compound lure typically last in the field?
A4: The longevity of a pheromone lure depends on the manufacturer and environmental conditions. Generally, lures should be replaced every 4-6 weeks.[1] In hot and dry areas, the lure's lifespan may be shorter.[1] For Spodoptera litura, septa exposed for 4 weeks or less attracted the most moths.[9]
Q5: What is the optimal height for placing a trap with a this compound lure?
A5: The optimal height is species-dependent and often relates to the insect's typical flight path. For the Oriental fruit moth, traps placed at the top of the tree canopy (2.5m to 3.0m) were more effective.[4] For the pink bollworm, traps placed at 30cm and 60cm captured more adults than those at 90cm.[10]
Quantitative Data Summary
Table 1: Effect of Trap Type on Mean Insect Capture
| Target Species | Trap Type 1 | Mean Capture ± SE (Trap Type 1) | Trap Type 2 | Mean Capture ± SE (Trap Type 2) | Source |
| Synanthedon bicingulata | Bucket | 13.2 ± 2.2 | Delta | 7.6 ± 2.0 | [3] |
| Red Palm Weevil | Funnel | 2.62 ± 0.11 | Buried Bucket | 1.73 ± 0.06 | [11] |
| Red Palm Weevil | Funnel | 2.62 ± 0.11 | Burlap Bucket | 1.97 ± 0.07 | [11] |
Table 2: Effect of Trap Height on Pink Bollworm (Pectinophora gossypiella) Capture
| Experimental Site | Trap Height | Mean Number of Adults per Trap (±SE) |
| Nikaia | 30 cm | 45.3 ± 5.1 a |
| 60 cm | 48.9 ± 5.5 a | |
| 90 cm | 25.7 ± 3.2 b | |
| Koilada | 30 cm | 55.2 ± 6.1 a |
| 60 cm | 49.8 ± 5.8 ab | |
| 90 cm | 38.4 ± 4.1 b | |
| Means in the same column followed by different letters are significantly different. | ||
| (Data synthesized from[10]) |
Experimental Protocols
Protocol 1: Standardized Field Efficacy Trial for this compound Lures
Objective: To determine the field efficacy of a new this compound lure formulation compared to a standard or control.
Materials:
-
Test lures containing this compound.
-
Standard/control lures.
-
Appropriate insect traps for the target species (e.g., Delta, Funnel).
-
Disposable gloves or tweezers.
-
Flagging tape and permanent markers for labeling.
-
Data collection sheets or mobile device.
-
GPS device for recording trap locations.
Methodology:
-
Site Selection: Choose an experimental site with a known or suspected population of the target insect. The site should be large enough to accommodate multiple traps with adequate spacing.
-
Experimental Design: A randomized complete block design is recommended. Each block should contain one of each lure type being tested. The number of blocks will depend on the desired statistical power.
-
Trap Preparation: a. Label each trap with a unique identifier, block number, and treatment (lure type). b. Wearing gloves or using tweezers, place one lure in the center of the sticky surface or in the designated lure holder of each trap.[1]
-
Trap Deployment: a. Hang traps at a consistent, predetermined height appropriate for the target species. b. Ensure a minimum distance of 50 meters between traps within a block and between blocks to prevent interference.[1] c. Mark the location of each trap with flagging tape for easy relocation. d. Record the GPS coordinates of each trap.
-
Data Collection: a. Check traps at regular intervals (e.g., weekly). b. Count and record the number of target insects captured in each trap. c. Remove captured insects from the traps after each count. d. Replace sticky liners or entire traps if they become saturated with insects or debris.[1]
-
Lure Replacement: Replace lures according to the manufacturer's recommended schedule.
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the different lure types.
Visualizations
Caption: Workflow for a Standardized Pheromone Lure Efficacy Trial.
Caption: Troubleshooting Logic for Low Pheromone Trap Capture.
References
- 1. treefruit.com.au [treefruit.com.au]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 6. Implementing a Pheromone Monitoring Program [insectslimited.com]
- 7. researchgate.net [researchgate.net]
- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil | Sabbahi | Indonesian Journal of Science and Technology [ejournal.upi.edu]
Technical Support Center: Stability and Degradation of (9E)-Tetradecen-1-ol in Field Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of (9E)-Tetradecen-1-ol in field conditions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the efficacy and reproducibility of your experiments.
Troubleshooting Guide: Common Issues in Field Experiments
This guide addresses specific issues that may arise during the use of this compound in field experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Trap Captures | Degradation of Pheromone Lure: The lure may have exceeded its effective field life due to environmental factors. | Replace lures according to the manufacturer's recommendations or based on your own stability data. Consider using a controlled-release formulation to extend the pheromone's lifespan. |
| Suboptimal Lure Placement: Incorrect height or location of the trap can hinder the effective dispersal of the pheromone plume. | Consult literature for the target insect's flight behavior and place traps at the recommended height and in locations that consider typical wind direction. | |
| Environmental Conditions: High temperatures, strong winds, or heavy rain can negatively impact pheromone dispersal and insect activity. | Monitor weather conditions and deploy traps during periods of optimal insect activity. | |
| Inconsistent Results Between Trials | Variable Pheromone Release Rate: The dispenser material may not provide a consistent release of this compound under fluctuating environmental conditions. | Test different dispenser types (e.g., rubber septa, polyethylene (B3416737) vials) under controlled laboratory conditions to determine the most stable release profile before large-scale field deployment. |
| Isomeric Impurity: The synthetic this compound may contain isomers that could act as behavioral antagonists for the target species. | Ensure the isomeric purity of your synthetic pheromone through rigorous purification and analysis before field use. | |
| Rapid Loss of Pheromone from Lures | High Volatility: Elevated field temperatures can increase the evaporation rate of the pheromone. | Employ a controlled-release dispenser designed to minimize the impact of temperature on the release rate. |
| Photodegradation: Exposure to direct sunlight (UV radiation) can accelerate the breakdown of the molecule. | Use dispensers that offer UV protection or add a UV stabilizer to the pheromone formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound in the field?
A1: The primary environmental factors leading to the degradation of this compound, a long-chain unsaturated alcohol, are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions and increase the volatility of the compound, leading to faster depletion from the lure.
-
UV Radiation: Sunlight, particularly UV radiation, can induce photodegradation, which involves the breakdown of the molecule's chemical bonds. The double bond in this compound is particularly susceptible to photo-oxidation.
-
Oxidation: Atmospheric oxygen can react with the pheromone, especially at the double bond and the alcohol functional group, leading to the formation of less active or inactive compounds like aldehydes, ketones, or carboxylic acids. This process can be accelerated by heat and UV light.
-
Moisture: While less reactive than esters, the presence of moisture, especially in combination with acidic or basic conditions on surfaces, can potentially contribute to degradation pathways.
Q2: What are the likely degradation products of this compound?
A2: While specific studies on the degradation products of this compound in the field are limited, based on the degradation of similar unsaturated alcohols, likely products include:
-
(9E)-Tetradecenal: Oxidation of the primary alcohol group.
-
Epoxides: Oxidation across the double bond.
-
Cleavage products: Ozonolysis or photo-oxidation can cleave the double bond, resulting in shorter-chain aldehydes and carboxylic acids.
Q3: How can I extend the field life of this compound lures?
A3: To extend the field stability of your lures, consider the following:
-
Formulation: Use controlled-release dispensers made from materials like rubber septa, polyethylene, or specialized polymers that protect the pheromone from environmental factors and regulate its release rate.
-
Stabilizers: Incorporate antioxidants (e.g., BHT) and UV protectants into the lure formulation to inhibit oxidative and photodegradation.
-
Storage: Store lures in a cool, dark place, preferably in a freezer at -20°C, in airtight and light-proof containers until they are deployed in the field.
Q4: How often should I replace my this compound lures?
A4: The replacement interval depends on the dispenser type, environmental conditions (temperature, sunlight), and the required pheromone release rate for your target species. It is recommended to conduct a preliminary field trial to determine the effective lifespan of your specific lure under your local conditions. This can be done by deploying a series of traps and replacing the lures at different time intervals, monitoring the trap catch over time.
Data Presentation
Due to a lack of publicly available quantitative data on the degradation of this compound under specific field conditions, the following table is provided as an illustrative example of how to present such data. Researchers are encouraged to generate their own data using the protocols outlined below.
Table 1: Illustrative Degradation Data for this compound in a Rubber Septum Lure Under Simulated Field Conditions.
| Time (Days) | Remaining this compound (%) at 20°C | Remaining this compound (%) at 30°C | Remaining this compound (%) at 30°C with UV Exposure |
| 0 | 100 | 100 | 100 |
| 7 | 85 | 70 | 55 |
| 14 | 72 | 50 | 30 |
| 21 | 60 | 35 | 15 |
| 28 | 48 | 20 | <5 |
Table 2: Influence of Abiotic Factors on the Degradation of this compound.
| Factor | Effect on Stability | Primary Degradation Pathway |
| Elevated Temperature | Decreases stability | Increased volatilization and accelerated oxidation. |
| UV Radiation | Decreases stability | Photodegradation, including oxidation and isomerization. |
| Oxygen | Decreases stability | Oxidation of the double bond and alcohol functional group. |
Experimental Protocols
Protocol 1: Determining the Field Degradation Rate of this compound
Objective: To quantify the degradation of this compound in a specific lure type under field conditions.
Materials:
-
Lures loaded with a known amount of this compound.
-
Field traps.
-
Forceps for handling lures.
-
Amber glass vials with PTFE-lined caps.
-
Hexane (or another suitable solvent).
-
Internal standard (e.g., a stable compound with similar chromatographic properties but a different retention time, such as tetradecan-1-ol).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Initial Analysis (Time 0): Take a subset of lures (n=3-5) and extract the this compound. To do this, place each lure in a separate amber glass vial with a known volume of solvent (e.g., 2 ml of hexane). Allow to extract for a set period (e.g., 24 hours) with occasional agitation.
-
Field Deployment: Place the remaining lures in traps in the field in a randomized block design.
-
Time-Point Sampling: At predetermined time intervals (e.g., 3, 7, 14, 21, and 28 days), collect a subset of lures (n=3-5) from the field.
-
Extraction: Immediately place each collected lure into a labeled amber glass vial and transport it to the lab for extraction as described in step 1.
-
Sample Preparation for GC-MS Analysis:
-
Take an aliquot of the solvent extract from each vial.
-
Add a known amount of the internal standard.
-
Dilute as necessary to fall within the calibration range of the GC-MS.
-
-
GC-MS Analysis:
-
Develop a quantitative GC-MS method to separate and detect this compound and the internal standard.
-
Create a calibration curve using standards of known concentrations of this compound.
-
Analyze the extracts from each time point.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in each lure at each time point by comparing its peak area to that of the internal standard and using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial amount (Time 0).
-
Plot the percentage of remaining pheromone versus time to determine the degradation curve and calculate the half-life (the time it takes for 50% of the initial amount to degrade).
-
Mandatory Visualizations
Technical Support Center: Optimizing Tetradecen-1-ol Isomeric Ratios for Insect Attraction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the isomeric ratio of tetradecen-1-ol to enhance insect attraction in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the isomeric ratio of tetradecen-1-ol critical for insect attraction?
A1: The specificity of insect sex pheromones is often determined by the precise ratio of geometric isomers (Z/E or cis/trans).[1][2] Many insect species use a blend of isomers to locate mates, and even minor deviations from the optimal ratio can lead to a significant reduction in attraction or, in some cases, cause repulsion.[3] This specificity is a key mechanism for reproductive isolation between closely related species.
Q2: What are the most common isomers of tetradecen-1-ol used as insect attractants?
A2: The most frequently encountered isomers in research and pest management are (Z)-9-tetradecen-1-ol, (E)-9-tetradecen-1-ol, (Z)-11-tetradecen-1-ol, and (E)-11-tetradecen-1-ol. The specific isomer and its ratio to other compounds are species-dependent. For example, a 94:6 ratio of (Z)-11-tetradecen-1-ol acetate (B1210297) to its (E) isomer is effective for the European corn borer, Ostrinia nubilalis.[4]
Q3: How can I determine the optimal isomeric ratio for my target insect species?
A3: The optimal ratio is typically determined through a combination of electrophysiological and behavioral assays. Gas Chromatography-Electroantennographic Detection (GC-EAD) can identify which isomers elicit a response from the insect's antennae. Subsequently, wind tunnel and field trapping experiments with lures containing varying isomeric ratios are conducted to pinpoint the most attractive blend.
Q4: Can I purchase pre-mixed isomeric blends of tetradecen-1-ol?
A4: Yes, several chemical suppliers offer common pheromone blends. However, for novel research or targeting less common species, custom synthesis is often necessary to achieve the precise, high-purity isomeric ratios required for optimal activity.
Q5: What is the best way to store tetradecen-1-ol isomers to prevent degradation?
A5: Tetradecen-1-ol isomers should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and isomerization. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Insect Response to Synthetic Pheromone Lure
| Possible Cause | Troubleshooting Steps |
| Incorrect Isomeric Ratio | - Re-verify the isomeric ratio of your synthetic blend using Gas Chromatography (GC). - Synthesize and test a range of isomeric ratios in small-scale bioassays. |
| Presence of Inhibitory Isomers or Impurities | - Purify your synthetic isomers using High-Performance Liquid Chromatography (HPLC) or silver nitrate-impregnated silica (B1680970) gel chromatography to remove even trace amounts of the wrong isomer or other impurities.[5] - Some species are inhibited by the "wrong" isomer, so high isomeric purity is crucial.[2] |
| Suboptimal Lure Dosage | - Conduct a dose-response experiment in a wind tunnel or in the field to determine the optimal pheromone loading for your lures.[6] |
| Environmental Factors | - Ensure field trials are conducted during the target insect's peak activity period (time of day and season). - Monitor and record environmental conditions such as temperature, humidity, and wind speed, as these can significantly affect insect activity and pheromone plume structure.[7] |
| Lure Aging and Degradation | - Pheromone release rates can decrease over time, and the isomeric ratio of the released blend can change.[8] - Test the efficacy of lures at different ages to determine their field longevity. |
Issue 2: Inconsistent Results in Field Trapping Experiments
| Possible Cause | Troubleshooting Steps |
| Trap Design and Placement | - Use a standardized trap design for all treatments. - Randomize the placement of traps with different isomeric ratios to account for spatial variability in the environment. - Ensure traps are placed at a height and in a habitat appropriate for the target species. |
| Inter-trap Interference | - Maintain a sufficient distance between traps to prevent the pheromone plumes from overlapping. The required distance will depend on the pheromone release rate and prevailing wind conditions. |
| Population Density Fluctuations | - Monitor the natural population density of the target insect throughout the experiment, as this will influence trap catch numbers. |
| Statistical Analysis | - Use appropriate statistical methods to analyze your trap catch data, such as ANOVA or non-parametric equivalents, followed by post-hoc tests to compare means.[4] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-11-Tetradecen-1-ol via Wittig Reaction
This protocol provides a general methodology for the synthesis of (Z)-alkenols.
Materials:
-
(11-Hydroxyundecyl)triphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
Ylide Generation: In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, add liquid ammonia. Slowly add sodium amide with stirring until a blue color persists. Add (11-hydroxyundecyl)triphenylphosphonium bromide in anhydrous diethyl ether dropwise. Stir the mixture for 2 hours to form the ylide.
-
Wittig Reaction: Cool the reaction mixture and add a solution of propionaldehyde in anhydrous diethyl ether dropwise. Allow the reaction to proceed for several hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the ammonia to evaporate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield (Z)-11-tetradecen-1-ol.[4][9][10]
Protocol 2: Purification of Tetradecen-1-ol Isomers by HPLC
Materials:
-
Crude mixture of (Z)- and (E)-tetradecen-1-ol
-
HPLC system with a preparative column (e.g., silver ion-coated or reverse-phase C18)
-
HPLC-grade solvents (e.g., hexane, acetonitrile, isopropanol)
Methodology:
-
Method Development: Develop a separation method on an analytical scale to achieve baseline resolution of the (Z) and (E) isomers. A silver ion HPLC column is often effective for separating geometric isomers.
-
Preparative HPLC: Scale up the analytical method to a preparative HPLC system. Inject the crude mixture onto the column.
-
Fraction Collection: Collect the fractions corresponding to the elution of each isomer.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified isomers.
-
Purity Analysis: Analyze the purity of each isomer fraction using analytical GC.
Quantitative Data
The following tables summarize data on the attraction of different moth species to various isomeric ratios of tetradecen-1-ol and its acetate.
Table 1: Mean Trap Catches of Ostrinia nubilalis (European Corn Borer) with Different Z/E Ratios of 11-Tetradecen-1-ol Acetate.
| Z:E Ratio | Mean No. Moths per Trap (± SE) |
| 100:0 | 15.2 ± 2.1 |
| 97:3 | 45.8 ± 5.3 |
| 94:6 | 52.3 ± 6.8 |
| 90:10 | 38.1 ± 4.5 |
| 50:50 | 5.6 ± 1.2 |
| 0:100 | 2.1 ± 0.8 |
Data synthesized from field trial results for Ostrinia nubilalis which show a strong preference for a high Z-isomer ratio.[4][11]
Table 2: Male Attraction of Spodoptera frugiperda (Fall Armyworm) to Blends of (Z)-9-tetradecen-1-ol acetate and (Z)-7-dodecen-1-ol acetate.
| (Z)-9-tetradecen-1-ol acetate (%) | (Z)-7-dodecen-1-ol acetate (%) | Mean Male Attraction (%) |
| 100 | 0 | 15 |
| 98 | 2 | 85 |
| 96 | 4 | 78 |
| 90 | 10 | 65 |
| 0 | 100 | 5 |
Data based on wind tunnel bioassays and field trials for Spodoptera frugiperda, indicating the importance of a secondary component.[6][12]
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general pathway of pheromone detection in an insect olfactory sensory neuron.
Caption: Pheromone reception and signal transduction in an insect olfactory neuron.
Experimental Workflow for Optimizing Isomeric Ratio
This diagram outlines the logical steps involved in determining the optimal isomeric ratio for insect attraction.
Caption: Workflow for the determination of the optimal pheromone isomeric ratio.
References
- 1. Elements of the olfactory signaling pathways in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Male European corn borer, Ostrinia nubilalis (Hubner), antennal responses to analogs of its sex pheromone: Strain, electroantennogram, and behavior relationships [agris.fao.org]
- 12. Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith) : Identification of components critical to attraction in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low EAG response to (9E)-Tetradecen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low electroantennography (EAG) response to (9E)-Tetradecen-1-ol.
Troubleshooting Guide: Low EAG Response to this compound
A low or absent EAG response can stem from several factors related to the stimulus, the experimental setup, or the biological preparation. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Question: My EAG response to this compound is significantly lower than expected or absent. What are the potential causes?
Answer: A low EAG response can be categorized into three main areas of potential issues. Below is a table to guide you through a systematic troubleshooting process.
| Category | Potential Cause | Recommended Solution |
| Stimulus | Pheromone Specificity: this compound may not be the primary pheromone component for your insect species or may require other compounds to elicit a strong response. For instance, in the Bertha armyworm moth (Mamestra configurata), it does not cause significant sexual attraction alone and needs to be mixed with (Z)-11-hexadecen-1-ol.[1] | - Research the specific pheromone blend for your target insect species. - Test a blend of this compound with other known pheromone components for that species. |
| Incorrect Isomer: The biological activity of pheromones is often highly specific to a particular isomer. You may be using the (Z)-isomer instead of the (E)-isomer. | - Verify the isomeric purity of your this compound standard. | |
| Low Concentration: The concentration of the stimulus may be too low to elicit a detectable response.[2] | - Prepare a fresh serial dilution of the pheromone. - Perform a dose-response experiment to determine the optimal concentration range.[3][4] | |
| Solvent Issues: The solvent used to dilute the pheromone may be contaminated or may itself be inhibiting the response. | - Use a high-purity, volatile solvent like hexane (B92381) or pentane.[5] - Always run a solvent-only control to ensure it does not elicit a response.[3][5] | |
| Experimental Setup | Poor Electrode Contact: Inadequate contact between the electrodes and the antenna can lead to a weak signal.[2] | - Ensure a good connection using an appropriate amount of conductive gel.[2] - For glass microelectrodes, ensure there are no air bubbles.[2] |
| Defective Electrodes: Damaged or improperly prepared electrodes can introduce noise and weaken the signal.[2] | - Use high-quality, properly chloridized silver wire electrodes.[2][3] - Inspect electrodes for any physical damage before use. | |
| Incorrect Airflow Rate: The speed of the air carrying the stimulus can affect the response.[2] | - Maintain a constant and optimized airflow rate, typically between 0.5 - 2 L/min.[3] | |
| Electrical Noise: Interference from nearby electrical equipment can obscure the EAG signal. | - Use a Faraday cage to shield the preparation.[2] - Ensure all components of the EAG system are properly grounded.[2] | |
| Biological Preparation | Antennal Damage: The antenna may have been damaged during preparation or mounting.[2] | - Handle the antennae with care using fine forceps. - Follow a consistent and careful protocol for excising and mounting the antennae.[2] |
| Incorrect Antennal Preparation: The specific preparation method may not be optimal for your insect species. | - For excised antennae, ensure a small portion of the distal tip is cut to allow for good electrical contact.[3] - For whole insect preparations, ensure the reference electrode is correctly placed in the head or neck region.[3] | |
| Low Insect Responsiveness: The physiological state of the insect can affect its olfactory sensitivity. | - Use sexually mature insects of the appropriate sex (typically males for female-produced sex pheromones).[4] - Ensure insects are properly dark-adapted before the experiment.[4] | |
| Antennal Fatigue: Repeated stimulation without adequate recovery time can lead to decreased responsiveness.[2] | - Allow for a sufficient inter-stimulus interval, typically 30 seconds to 2 minutes, for the antenna to recover.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical EAG response amplitude I should expect?
A1: The peak amplitude of an EAG response can vary significantly depending on the insect species, the specific pheromone, and the experimental conditions. Responses can range from a few microvolts to several millivolts.[6] It is more important to focus on the signal-to-noise ratio and the relative response compared to a negative control (solvent) and a positive control (a compound known to elicit a strong response).[6]
Q2: How does temperature affect EAG results?
A2: Temperature can significantly impact EAG responses. For example, a study on mosquitoes showed that antennal sensitivity was optimal at 25°C, with significantly different responses at 20°C and 30°C. It is crucial to maintain a stable temperature during your experiments to ensure consistency.[2]
Q3: How should I prepare the this compound for stimulus delivery?
A3: Prepare a stock solution of high-purity this compound in a volatile solvent like hexane or pentane. From this stock, create a serial dilution to test a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).[4] Apply a small volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for at least 2 minutes before use.[4]
Q4: What are the key parameters to record and analyze in an EAG experiment?
A4: The most common parameter is the peak amplitude, which is the maximum negative deflection of the EAG signal from the baseline.[3] Other parameters that can be analyzed include the depolarization and repolarization times.[3] It is also important to correct for any baseline drift before measuring the peak amplitude.[3]
Experimental Protocols
Standard EAG Protocol for this compound
This protocol outlines the key steps for conducting an EAG experiment to test the antennal response to this compound.
-
Insect Preparation:
-
Anesthetize a sexually mature male insect by chilling on ice or with a brief exposure to CO2.[4]
-
For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors.[3] Cut a small portion from the distal tip of the antenna.[3]
-
Mount the basal end of the antenna onto the reference electrode using conductive gel.[3] The recording electrode is then brought into contact with the cut tip.[3]
-
For a whole insect preparation, immobilize the anesthetized insect and insert the reference electrode into the head.[3] The recording electrode is then placed in contact with the tip of the antenna.[3]
-
-
Electrode Preparation and Placement:
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane).[4]
-
Apply a known amount of the diluted pheromone onto a filter paper strip and insert it into a Pasteur pipette.[4]
-
A puff of purified and humidified air is passed through the pipette to deliver the stimulus to the antenna.[3]
-
A pipette containing only the solvent should be used as a negative control.[3]
-
-
EAG Recording and Data Analysis:
-
The potential difference between the electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise.[3]
-
The analog signal is digitized and recorded on a computer.[3]
-
Measure the peak amplitude of the negative deflection from the baseline in response to the stimulus.[3]
-
Normalize the responses to a standard compound or express them as a percentage of the maximum response to account for variability between preparations.[5]
-
Visualizations
Caption: Troubleshooting workflow for low EAG response.
Caption: General experimental workflow for EAG.
Caption: Simplified olfactory signaling pathway.
References
Technical Support Center: Enhancing the Slow Release of (9E)-Tetradecen-1-ol from Dispensers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the slow release of (9E)-Tetradecen-1-ol from various dispenser types.
Frequently Asked Questions (FAQs)
Q1: What are the common types of dispensers used for the slow release of this compound?
A1: Dispensers for semiochemicals like this compound are broadly categorized as passive or active.
-
Passive Dispensers: These release the compound through diffusion and volatilization, influenced by environmental conditions. Common examples include:
-
Rubber Septa: Porous rubber stoppers impregnated with the pheromone.
-
Polyethylene Vials/Tubes: The compound is contained within a plastic vial or tube and released through the semi-permeable walls.
-
Matrix Dispensers: The pheromone is incorporated into a solid matrix, such as a polymer or wax, and release is controlled by diffusion through this matrix.
-
-
Active Dispensers: These systems, like aerosol devices, can be programmed to release the compound at specific times and rates, offering more precise control.
Q2: What primary factors influence the release rate of this compound from a passive dispenser?
A2: The release rate is a complex interplay of several factors:
-
Temperature: Higher ambient temperatures increase the volatility of this compound, leading to a higher release rate. This relationship is often exponential.
-
Dispenser Material and Design: The type of polymer or matrix, its porosity, thickness, and surface area are critical in determining the diffusion rate.
-
Volatility of the Compound: The inherent chemical properties of this compound, particularly its vapor pressure, directly affect its release rate.
-
Environmental Conditions: Airflow (wind) can accelerate the removal of the compound from the dispenser's surface, thereby increasing the release rate. High humidity can sometimes affect the release from certain matrix types.
-
Initial Loading Dose: The initial concentration of this compound in the dispenser will influence the release rate, which often decreases over time as the concentration gradient lessens.
Q3: How can I accurately measure the release rate of this compound in my experiment?
A3: Two primary methods are used to quantify the release rate:
-
Residual Analysis: This involves solvent extraction of the pheromone remaining in the dispenser after a specific period of field or laboratory aging. The release rate is calculated by subtracting the remaining amount from the initial amount and dividing by the time interval.
-
Volatile Collection (Headspace Analysis): This method directly measures the released compound. A controlled stream of air is passed over the dispenser, and the volatiles are trapped on an adsorbent material. The trapped compounds are then eluted with a solvent and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Solid-Phase Microextraction (SPME) is a common headspace sampling technique.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the slow release of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Release Detected | 1. Lower than expected ambient temperatures reducing volatility.2. Dispenser material is too impermeable for this compound.3. Clogging of dispenser pores (if applicable).4. Complete exhaustion of the dispenser.5. Degradation of the compound. | 1. Monitor and record the temperature at the experimental site. If possible, conduct trials within an optimal temperature range.2. Switch to a dispenser made from a more permeable material or one with a larger surface area.3. Visually inspect dispensers for any physical obstructions.4. Verify the initial loading and expected lifespan of the dispenser.5. Store dispensers in a cool, dark place before use to prevent degradation. |
| Inconsistent Release Rate | 1. Fluctuations in ambient temperature and wind speed.2. Inconsistent manufacturing of dispensers (variability in material or loading).3. Degradation of this compound over time. | 1. Use a weather station to record environmental conditions and correlate them with release rate data.2. Test a batch of dispensers for initial pheromone load to ensure consistency.3. Use dispensers with UV protection or antioxidants incorporated into the matrix if degradation is suspected. |
| Premature Dispenser Exhaustion | 1. Higher than expected ambient temperatures accelerating release.2. High wind conditions increasing the rate of volatilization.3. Incorrect dispenser type for the required duration. | 1. Select a dispenser with a higher initial load or a formulation designed for slower release.2. Consider using a dispenser with a less permeable material.3. If possible, shield dispensers from direct, high winds. |
Data Presentation
The following tables provide an example of how to structure quantitative data for the release of tetradecenyl compounds from different dispensers. While specific data for this compound is limited, the principles are illustrated with data for related compounds.
Table 1: Effect of Temperature on the Release Rate of a Tetradecenyl Acetate (B1210297) from Different Dispenser Types
| Temperature (°C) | Dispenser Type | Mean Release Rate (µ g/day ) |
| 15 | Rubber Septum | 15.5 |
| 15 | Polyethylene Vial | 10.2 |
| 25 | Rubber Septum | 35.8 |
| 25 | Polyethylene Vial | 22.1 |
| 35 | Rubber Septum | 78.2 |
| 35 | Polyethylene Vial | 48.9 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of Airflow on the Release Rate of a Tetradecenyl Acetate from a Rubber Septum Dispenser at 25°C
| Airflow (m/s) | Mean Release Rate (µ g/day ) |
| 0 (static) | 30.1 |
| 0.5 | 42.5 |
| 1.0 | 55.8 |
| 1.5 | 68.3 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of this compound Release Rate by Residual Analysis
Objective: To quantify the amount of this compound remaining in a dispenser after a set period.
Materials:
-
Aged dispensers
-
Unused dispensers (for initial load determination)
-
Hexane (or other suitable solvent)
-
Volumetric flasks (100 mL)
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., methyl myristate)
Procedure:
-
Sample Preparation:
-
For each time point, collect a set of aged dispensers from the field or lab environment.
-
If the dispenser is large, cut it into smaller pieces (e.g., 1-1.5 cm) to facilitate extraction.
-
-
Extraction:
-
Place an individual dispenser (or its pieces) into a 100 mL volumetric flask.
-
Add a known volume of solvent (e.g., 90 mL of hexane) and a known amount of the internal standard.
-
Seal the flask and allow it to sit for at least 8 hours to ensure complete extraction.
-
Vortex the flask for 1-2 minutes.
-
Bring the volume up to 100 mL with the solvent and invert the flask several times to mix thoroughly.
-
-
Analysis:
-
Filter a small aliquot of the extract into a GC vial.
-
Analyze the sample using GC-MS to quantify the amount of this compound relative to the internal standard.
-
-
Calculation:
-
Calculate the total amount of this compound remaining in the dispenser.
-
The release rate is determined by the difference between the initial load (measured from unused dispensers) and the residual amount, divided by the aging period.
-
Protocol 2: Measurement of this compound Release Rate by Headspace SPME-GC-MS
Objective: To directly measure the emission rate of this compound from a dispenser.
Materials:
-
Dispenser to be tested
-
Headspace vials (e.g., 40 mL) with septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., PDMS fiber)
-
Climatic chamber or incubator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Incubation:
-
Place a single dispenser into a headspace vial and seal it with the septum-lined cap.[1]
-
Place the vial in a climatic chamber at a controlled temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 50 ± 5%).[1]
-
Allow the vial to equilibrate for a set period (e.g., 60 minutes) to allow the headspace concentration of this compound to stabilize.
-
-
Headspace Sampling:
-
Insert the SPME needle through the septum and expose the fiber to the headspace of the vial for a fixed period (e.g., 30 minutes) to adsorb the volatiles.[1]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert the needle into the heated injection port of the GC-MS.
-
Desorb the trapped analytes onto the GC column for separation and analysis.
-
Set appropriate injector and detector temperatures (e.g., 260°C and 280°C, respectively).[1]
-
-
Quantification:
-
The amount of this compound is quantified by comparing the peak area to a calibration curve generated using known standards. The release rate can then be calculated based on the headspace volume and sampling time.
-
Visualizations
Caption: Troubleshooting workflow for slow or inconsistent release.
Caption: Experimental workflow for measuring release rates.
References
Minimizing antagonist effects in (9E)-Tetradecen-1-ol pheromone blends
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing antagonist effects in (9E)-Tetradecen-1-ol pheromone blends during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are antagonist effects a concern in its blends?
This compound is a component of the sex pheromone for various insect species. Pheromone blends are often composed of multiple compounds in specific ratios. An antagonist is a compound that, when present in a pheromone blend, reduces or inhibits the behavioral response of the target insect to the primary attractant. Minimizing these antagonistic effects is crucial for the development of effective and species-specific pest management strategies, such as mating disruption and mass trapping.
Q2: What are the common causes of unexpected antagonistic effects in my pheromone blend experiments?
Unexpected antagonistic effects can arise from several sources:
-
Impure Pheromone Components: Synthetic pheromones may contain impurities from the synthesis process, including isomers of the target compound that can act as antagonists.
-
Incorrect Ratios: The precise ratio of pheromone components is often critical for optimal attraction. Deviations from the natural ratio can lead to reduced efficacy or even repulsion.
-
Environmental Contamination: Contamination from lab equipment, storage containers, or even the testing environment can introduce antagonistic compounds.
-
Degradation of Components: Pheromone components can degrade over time due to exposure to light, heat, or oxygen, potentially forming antagonistic byproducts.
Q3: How can I identify a potential antagonist in my this compound blend?
Identifying an antagonist typically involves a combination of analytical and behavioral assays:
-
Gas Chromatography-Electroantennography (GC-EAG): This technique separates the volatile compounds in your blend and simultaneously measures the antennal response of the target insect to each compound. A compound that elicits a neural response but does not contribute to attraction in behavioral assays is a potential antagonist.
-
Behavioral Assays: Wind tunnel or field trapping experiments are essential to confirm antagonism. By systematically adding and removing components from the blend and observing the insect's behavior (e.g., upwind flight, source contact), you can pinpoint the compound responsible for the reduced attraction.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during your experiments with this compound pheromone blends.
Electroantennography (EAG) Troubleshooting
| Problem | Possible Causes | Solutions |
| No or Weak EAG Response | 1. Improper antenna preparation (damaged, dry).2. Poor electrode contact.3. Pheromone concentration too low.4. Degraded pheromone sample.5. Incorrect airflow over the antenna. | 1. Handle antennae with care during excision and mounting. Ensure they remain hydrated.2. Use fresh saline solution in electrodes and ensure good contact with the antenna.3. Prepare a fresh, higher concentration dilution of the pheromone.4. Use a freshly prepared pheromone solution.5. Check and adjust the airflow rate to the recommended settings for the species. |
| High Background Noise | 1. Electrical interference from nearby equipment.2. Poor grounding of the EAG setup.3. Movement or vibration of the preparation. | 1. Use a Faraday cage to shield the setup.2. Ensure all components are properly grounded.3. Place the setup on an anti-vibration table and minimize movement in the room. |
| Inconsistent Responses | 1. Antenna fatigue from repeated stimulation.2. Fluctuations in temperature or humidity.3. Contamination of the air delivery system. | 1. Increase the time interval between stimuli to allow the antenna to recover.2. Maintain a stable laboratory environment.3. Clean the air delivery tubing and use fresh puffer pipettes for each compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution | 1. Inappropriate GC column.2. Incorrect oven temperature program.3. Sample overload. | 1. Select a column with a different polarity or a longer column for better separation.2. Optimize the temperature ramp rate and hold times.3. Dilute the sample to avoid overloading the column. |
| Peak Tailing | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect injection temperature. | 1. Use a deactivated liner and/or trim the front end of the column.2. Bake out the column at a high temperature.3. Optimize the injector temperature to ensure complete volatilization without degradation.[1] |
| Ghost Peaks | 1. Carryover from previous injections.2. Contaminated syringe or injector port.3. Septum bleed. | 1. Implement a thorough rinse step between injections.2. Clean the syringe and replace the injector liner and septum.3. Use high-quality, low-bleed septa.[1] |
Wind Tunnel Bioassay Troubleshooting
| Problem | Possible Causes | Solutions |
| No Insect Response | 1. Insects are not in a responsive state (e.g., wrong time of day, already mated).2. Pheromone dose is too low or too high.3. Incorrect wind speed or temperature. | 1. Use insects of the correct age and mating status, and test during their active period.2. Test a range of pheromone doses to determine the optimal concentration.3. Adjust wind speed and temperature to mimic natural conditions for the species. |
| Insects Fly Randomly | 1. Turbulent airflow in the wind tunnel.2. Contamination of the wind tunnel with other odors.3. Visual cues are distracting. | 1. Ensure a laminar airflow by checking and adjusting the fan and plenum.2. Thoroughly clean the wind tunnel between experiments.3. Minimize distracting visual cues in and around the wind tunnel. |
| High Variability in Responses | 1. Inconsistent insect quality.2. Variability in pheromone lure preparation.3. Subtle changes in environmental conditions. | 1. Use insects from a standardized rearing protocol.2. Prepare pheromone lures consistently, ensuring the same solvent and substrate are used.3. Closely monitor and control temperature, humidity, and light conditions. |
Experimental Protocols
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of an insect antenna to volatile compounds.
Methodology:
-
Insect Preparation:
-
Anesthetize an insect (e.g., moth) by cooling it on ice.
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the antenna between two glass capillary electrodes filled with a conductive saline solution. One electrode makes contact with the base of the antenna, and the other with the tip.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound and potential antagonists in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).
-
Load a small amount of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
-
Data Acquisition:
-
Pass a continuous stream of purified, humidified air over the mounted antenna.
-
Introduce a "puff" of air from the stimulus pipette into the continuous airstream, directed at the antenna.
-
Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software.
-
Use a solvent-only puff as a negative control.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify the components of a pheromone blend.
Methodology:
-
Sample Preparation:
-
Extract the pheromone blend from the insect's pheromone gland using a micro-syringe with a suitable solvent or collect volatiles from calling insects using solid-phase microextraction (SPME).
-
Alternatively, dilute synthetic pheromone blends to an appropriate concentration.
-
-
GC Separation:
-
Inject a small volume of the sample into the GC.
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components based on their volatility and interaction with the stationary phase. A temperature program is used to elute compounds with different boiling points.
-
-
MS Detection and Analysis:
-
As components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each component.
-
Identify the compounds by comparing their mass spectra and retention times to a library of known compounds or to authentic standards.[2][3][4][5][6]
-
Wind Tunnel Bioassay Protocol
Objective: To observe and quantify the behavioral response of insects to a pheromone blend in a controlled environment.[7]
Methodology:
-
Wind Tunnel Setup:
-
Pheromone Source and Insect Release:
-
Place the pheromone lure (e.g., a rubber septum impregnated with the blend) at the upwind end of the tunnel.
-
Release insects individually at the downwind end of the tunnel.
-
-
Behavioral Observation:
-
Record the insect's flight path and behaviors, such as:
-
Activation: Taking flight or walking.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone source.
-
-
A control with a solvent-only lure should be run to assess the baseline activity level.
-
Visualizations
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
References
- 1. benchchem.com [benchchem.com]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: (9E)-Tetradecen-1-ol GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the gas chromatographic (GC) analysis of (9E)-Tetradecen-1-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in developing a quantitative GC method for this compound?
A1: The most critical first step is the preparation of accurate calibration standards and the selection of a suitable internal standard. A reliable calibration curve is fundamental for accurate quantification.[1]
Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
A2: Peak tailing for polar compounds like alcohols can be caused by several factors. These include active sites in the injector liner or column, column overloading, or improper sample vaporization. To address this, you can try using a deactivated injector liner, conditioning the column at a higher temperature, or derivatizing the alcohol to make it less polar.[2]
Q3: How do I choose an appropriate GC column for this compound analysis?
A3: The choice of GC column depends on whether the analysis is for the alcohol itself or a derivatized form. For the underivatized alcohol, a polar column (e.g., DB-Wax) is often suitable. For a less polar derivative, a non-polar or mid-polarity column (e.g., DB-5) would be a good choice. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common starting point for many applications.
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: While not always mandatory, derivatization is highly recommended for alcohols to improve peak shape and thermal stability.[2] Silylation, which converts the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, is a common and effective derivatization technique for alcohols.[2]
Q5: What is a suitable internal standard for this compound analysis?
A5: An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically and not present in the sample matrix.[3] For this compound, a long-chain hydrocarbon or an alcohol with a different chain length that does not co-elute with the analyte or other sample components could be suitable. For example, hexadecane (B31444) has been used as an internal standard for the analysis of other long-chain organic molecules.[3] The choice should be validated for your specific method.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC analysis of this compound.
Issue 1: Poor Peak Resolution or Overlapping Peaks
| Possible Causes | Troubleshooting Steps |
| Inadequate column selectivity or efficiency. | Optimize the temperature program by adjusting the initial temperature, ramp rate, and final temperature. If co-elution persists, consider a column with a different stationary phase (e.g., switching from a non-polar to a polar column). |
| Incorrect temperature program. | Review and optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds. |
| Improper sample preparation. | Ensure the sample is clean and free from matrix interferences that might co-elute with the analyte. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Causes | Troubleshooting Steps |
| Leaks in the GC system (injector, column fittings, detector). | Perform a leak check of the entire system. Replace septa and ferrules as needed. |
| Inconsistent injection volume or technique. | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for improved reproducibility. |
| Instability of calibration standards. | Prepare fresh calibration standards regularly and store them properly (e.g., refrigerated in sealed vials). |
| Carryover from previous injections. | Implement a thorough rinsing and purging protocol for the syringe and injector between injections. A blank solvent injection can confirm if carryover is occurring. |
Issue 3: Baseline Instability or Drift
| Possible Causes | Troubleshooting Steps |
| Column bleed at high temperatures. | Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated carrier gas or gas traps. | Use high-purity carrier gas and ensure that gas purification traps are not exhausted. |
| Detector contamination or instability. | Clean the detector according to the manufacturer's instructions. Ensure detector gas flows are optimal and stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards for the quantitative analysis of this compound.
Materials:
-
This compound standard (high purity)
-
Hexane (B92381) (or other suitable solvent, HPLC grade or higher)
-
Internal standard (e.g., hexadecane)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
Procedure:
-
Prepare a Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of the this compound standard.
-
Dissolve the standard in hexane in a 10 mL volumetric flask and bring to volume. Mix thoroughly. This is your stock solution.
-
-
Prepare an Internal Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh 5 mg of the internal standard (e.g., hexadecane).
-
Dissolve the internal standard in hexane in a 10 mL volumetric flask and bring to volume. Mix thoroughly.
-
-
Prepare a Series of Calibration Standards:
-
Label a series of volumetric flasks (e.g., 5 mL or 10 mL).
-
Add a constant amount of the internal standard stock solution to each flask.
-
Perform serial dilutions of the this compound stock solution to prepare a series of at least five calibration standards covering the expected concentration range of your samples.[1]
-
Bring each flask to volume with hexane and mix thoroughly.
-
-
Transfer to Vials:
-
Transfer the prepared calibration standards to autosampler vials and cap them securely.
-
-
Storage:
-
Store the prepared standards at a low temperature (e.g., 4°C) to minimize evaporation and degradation.
-
Protocol 2: GC-FID Method for this compound Analysis (Example)
This is an example GC method and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 1-minute purge delay) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 220°C (hold for 5 min) |
| Detector Temperature | 280°C |
| Detector Gases | Hydrogen and Air at manufacturer's recommended flow rates |
Quantitative Data
The following table presents example data for a typical calibration curve for this compound analysis. This data is for illustrative purposes and should be determined experimentally for your specific method and instrument.
| Parameter | Typical Value |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995[4] |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1]
Visualizations
Caption: Experimental workflow for quantitative GC analysis of this compound.
Caption: Troubleshooting decision tree for common GC analysis issues.
References
Technical Support Center: Synthesis of (9E)-Tetradecen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (9E)-Tetradecen-1-ol. The information is presented in a question-and-answer format to directly address common challenges, with a focus on reducing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via the Wittig reaction?
A1: The most prevalent by-product is the geometric isomer, (9Z)-Tetradecen-1-ol. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[1][2] Another significant by-product that requires removal during purification is triphenylphosphine (B44618) oxide (TPPO), which is formed from the Wittig reagent.[3] Unreacted starting materials, such as the aldehyde, may also be present if the reaction does not go to completion.
Q2: How can I increase the E/Z ratio in my Wittig reaction to favor the desired (9E)-isomer?
A2: To favor the formation of the (E)-alkene, several strategies can be employed:
-
Use of Stabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group, generally lead to a higher proportion of the (E)-alkene.[1]
-
Schlosser Modification: For non-stabilized ylides, which typically favor the (Z)-isomer, the Schlosser modification is a highly effective method to selectively produce the (E)-isomer.[2][4][5] This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines.[2]
-
Reaction Conditions: The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome. In some cases, salt-free conditions are preferred to achieve kinetic control.[1]
Q3: Are there alternative synthesis routes to this compound that might produce fewer by-products?
A3: Yes, other methods for alkene synthesis can be considered. Olefin metathesis, particularly Z-selective cross-metathesis, has been used for the synthesis of related pheromones and offers an alternative approach.[3][6] The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for creating alkenes and often provides excellent E-selectivity. The choice of method will depend on the available starting materials and equipment.
Troubleshooting Guides
Issue 1: Low E/Z Ratio (High percentage of (9Z)-isomer)
Possible Causes:
-
Inappropriate Ylide: Use of a non-stabilized Wittig reagent without modifications to favor the E-isomer.
-
Suboptimal Reaction Conditions: Reaction temperature, solvent, or the presence of certain salts may favor the formation of the Z-isomer.
-
Equilibration of Intermediates: The reaction may be proceeding under thermodynamic control, leading to the more stable Z-isomer in some cases.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize the E/Z Ratio: | Accurately determine the E/Z ratio of your product mixture using techniques like GC-MS or ¹H NMR. |
| 2 | Implement the Schlosser Modification: | If using a non-stabilized ylide, employ the Schlosser modification protocol. This is a well-established method for obtaining E-alkenes.[2][4] |
| 3 | Switch to a Stabilized Ylide: | If applicable to your synthetic route, consider using a stabilized Wittig reagent, which inherently favors the formation of E-alkenes.[1] |
| 4 | Modify Reaction Conditions: | Experiment with different solvents (e.g., THF, diethyl ether) and temperatures. For the Schlosser modification, maintaining low temperatures is crucial. |
| 5 | Purification: | If a mixture is unavoidable, separation of the E and Z isomers can be attempted using column chromatography, potentially on silica (B1680970) gel impregnated with silver nitrate, which can enhance separation of geometric isomers. |
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product
Possible Causes:
-
Incomplete Removal during Work-up: TPPO can be challenging to separate from the desired product due to its polarity and solubility in many organic solvents.
-
Formation of Emulsions: Emulsions during aqueous work-up can trap TPPO in the organic layer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modified Work-up: | After the reaction, quenching with a small amount of a protic solvent like methanol (B129727) can help to protonate any remaining ylide. |
| 2 | Crystallization: | In some cases, TPPO can be removed by crystallization from a suitable solvent system if the desired product is an oil. |
| 3 | Column Chromatography: | Careful column chromatography is often the most effective method. A non-polar eluent system should be used initially to elute the less polar product before increasing the polarity to wash out the TPPO. |
| 4 | Precipitation of TPPO: | Addition of a non-polar solvent like hexane (B92381) or pentane (B18724) to the crude reaction mixture can sometimes cause the TPPO to precipitate, allowing for its removal by filtration. |
Experimental Protocols
Protocol 1: Standard Wittig Synthesis of (9E/Z)-Tetradecen-1-ol (Illustrative)
This protocol is likely to produce a mixture of E and Z isomers.
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (4-hydroxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic ylide color (often orange or red).
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78°C.
-
Add a solution of decanal (B1670006) (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the product from TPPO and unreacted starting materials.
-
Protocol 2: Schlosser Modification for High E-Selectivity
This protocol is designed to significantly favor the formation of this compound.
-
Ylide Formation and Initial Reaction:
-
Follow steps 1 and 2 of the standard Wittig protocol.
-
-
Betaine (B1666868) Lithiation and Isomerization:
-
After the addition of decanal at -78°C, stir the mixture for 1 hour.
-
Add a second equivalent of phenyllithium (PhLi) at -78°C and stir for an additional 30 minutes. This deprotonates the intermediate betaine.
-
Slowly add a solution of tert-butanol (B103910) (1.1 eq) in THF. This protonates the lithiated betaine to favor the threo-intermediate.
-
-
Elimination and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2 hours to promote elimination to the E-alkene.
-
Perform the work-up and purification as described in Protocol 1.
-
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Ratio (Illustrative Data)
| Entry | Ylide Type | Base | Additive | Temperature (°C) | E/Z Ratio | Yield (%) |
| 1 | Non-stabilized | n-BuLi | None | -78 to RT | 30:70 | 65 |
| 2 | Non-stabilized | NaHMDS | None | 0 to RT | 45:55 | 70 |
| 3 | Non-stabilized | n-BuLi / PhLi | t-BuOH | -78 to RT | >95:5 | 60 |
| 4 | Stabilized | NaOEt | None | RT | 90:10 | 85 |
Visualizations
Caption: Wittig reaction pathway to (E)- and (Z)-alkenes and the Schlosser modification.
Caption: Troubleshooting workflow for by-product reduction in this compound synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schlosser Modification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis - Google Patents [patents.google.com]
Environmental factors affecting (9E)-Tetradecen-1-ol efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the environmental factors that affect the efficacy of (9E)-Tetradecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a long-chain unsaturated fatty alcohol. In research, it is primarily known as a component of the sex pheromone blend of several lepidopteran species, including the fall armyworm (Spodoptera frugiperda).[1] It is used in insect traps for monitoring pest populations and in mating disruption strategies for pest management.[2]
Q2: What are the major environmental factors that can degrade this compound and reduce its efficacy?
A2: The primary environmental factors that can negatively impact the efficacy of this compound are elevated temperature, ultraviolet (UV) radiation, and, to a lesser extent, humidity and pH. These factors can cause chemical degradation of the pheromone and affect its release rate from dispensers.[3][4]
Q3: How does temperature affect the performance of this compound lures?
A3: Temperature is a critical factor influencing the volatility and release rate of this compound from passive dispensers.[5] Higher ambient temperatures increase the pheromone's vapor pressure, leading to a faster release rate.[6] This can be beneficial for attracting target insects but may also lead to premature exhaustion of the lure, reducing its effective lifespan in the field.[5][7]
Q4: What is the impact of UV radiation on the stability of this compound?
A4: Ultraviolet (UV) radiation from sunlight can cause significant degradation of unsaturated compounds like this compound. The double bond in the molecule is susceptible to photo-oxidation and isomerization, which can lead to a loss of biological activity.[8] The degradation products may not be attractive to the target insect, and in some cases, isomers formed can even act as inhibitors, actively repelling the target species.[9]
Q5: How can I protect this compound from degradation in my experiments?
A5: To minimize degradation, it is crucial to use appropriate formulations and dispensers. Pheromone lures often incorporate UV protectants and antioxidants in their formulation to enhance stability.[10] Dispensers made of materials like rubber septa or polymeric matrices can offer physical protection and control the release of the pheromone.[7][8][11] Storing lures in a cool, dark place before deployment is also essential to preserve their integrity.[12]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Trap Capture
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pheromone Degradation | 1. Check the expiration date of the lure and ensure it has been stored correctly (cool, dark conditions).[12]2. Replace the lure with a fresh one from a reputable supplier.3. If preparing your own lures, incorporate a UV stabilizer and an antioxidant into the formulation.[10] | Increased trap captures with a fresh, properly formulated lure. |
| Incorrect Lure Composition or Dosage | 1. Verify the optimal pheromone blend and dosage for the target species in your geographical region, as this can vary.2. For Spodoptera frugiperda, a common blend includes (Z)-9-tetradecenyl acetate (B1210297) and (Z)-7-dodecenyl acetate in specific ratios.[13][14] | Improved attraction and specificity of the trap. |
| Improper Trap Placement | 1. Ensure traps are placed at the correct height and within the crop canopy, according to the flight behavior of the target species.[15]2. Avoid placing traps in areas with high wind, which can disrupt the pheromone plume.[16]3. Space traps appropriately to avoid interference with each other (a minimum of 50m apart is often recommended).[15] | More consistent and representative trap captures. |
| Environmental Conditions | 1. Monitor weather conditions. Very high temperatures may cause the lure to deplete rapidly, while very low temperatures can reduce pheromone volatility and insect activity.[5]2. Heavy rain can damage traps and wash away the pheromone plume.[12] | Better understanding of how environmental variables are influencing trap performance. |
Issue 2: Inconsistent or Erratic Trap Captures
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Fluctuating Pheromone Release Rate | 1. Monitor and record ambient temperatures at the trapping location.[5]2. Use a dispenser type known for a more stable, zero-order release kinetic if temperature fluctuations are extreme.[17] | More consistent pheromone release and, consequently, more stable trap capture data over time. |
| Lure Aging and Degradation | 1. Replace lures at the recommended interval, which is typically every 3-6 weeks, depending on the formulation and environmental conditions.[12]2. In conditions of high heat and sunlight, consider shortening the replacement interval. | Maintained efficacy of the lure throughout the monitoring period. |
| Contamination | 1. Always use clean gloves when handling lures and traps to avoid cross-contamination with other chemicals or pheromones.[18]2. Never place more than one type of lure in a single trap. | Prevention of repellent effects or attraction of non-target species that could interfere with the capture of the target insect. |
Data Presentation
Table 1: Effect of Temperature on Pheromone Release Rate (General Trend)
This table summarizes the general relationship between temperature and the release rate of lepidopteran sex pheromones from passive dispensers, which is applicable to this compound. The data is illustrative and based on typical observations.
| Temperature (°C) | Relative Release Rate | Expected Lure Longevity |
| 15 | Low | Extended |
| 25 | Moderate | Normal |
| 35 | High | Reduced |
Note: The release rate often increases exponentially with temperature.[5]
Table 2: Factors Influencing this compound Stability and Efficacy
| Factor | Effect | Mitigation Strategy |
| High Temperature | Increased release rate, potential for premature lure depletion.[5] | Select dispensers with higher pheromone loads or slower-release formulations.[7] |
| UV Radiation | Chemical degradation (isomerization, oxidation), loss of biological activity.[8] | Use formulations containing UV protectants and antioxidants.[10] Store lures in the dark. |
| High Wind | Disruption of pheromone plume, accelerated volatilization.[16] | Place traps in sheltered locations within the crop canopy. |
| Rainfall | Can damage traps and temporarily disrupt the pheromone plume.[12] | Use weather-resistant traps and check them after heavy rain. |
Experimental Protocols
Protocol 1: Measuring the Release Rate of this compound from a Dispenser
Objective: To quantify the emission rate of this compound from a dispenser under controlled laboratory conditions.
Methodology: Volatile Collection System
-
System Setup:
-
Construct a flow-through volatile collection system. This consists of a glass chamber to hold the dispenser, an air inlet connected to a purified air source (e.g., passed through activated charcoal), and an outlet connected to an adsorbent trap.
-
Place the dispenser inside the collection chamber.
-
Use an adsorbent trap, such as a glass tube packed with a material like Porapak Q or Tenax® TA, to capture the released pheromone.
-
Connect the outlet of the adsorbent trap to a vacuum pump with a flow meter.
-
-
Volatile Collection:
-
Pass a controlled stream of purified air (e.g., 100 mL/min) over the dispenser for a set period (e.g., 24 hours).
-
Maintain the system at a constant temperature and humidity to mimic specific environmental conditions.
-
-
Sample Extraction and Analysis:
-
After the collection period, remove the adsorbent trap.
-
Elute the trapped this compound from the adsorbent using a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Add a known amount of an internal standard to the eluate.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound collected.[19][20][21]
-
-
Calculation:
-
Calculate the release rate by dividing the total amount of pheromone collected by the duration of the collection period (e.g., in µ g/hour or µ g/day ).
-
Protocol 2: Assessing the UV Stability of this compound
Objective: To determine the degradation rate of this compound when exposed to UV radiation.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a UV-transparent solvent (e.g., hexane) at a known concentration.
-
If testing a formulated product, apply a known amount to a glass slide or other inert surface.
-
-
UV Exposure:
-
Place the samples in a UV chamber with a controlled light source (e.g., simulating the solar spectrum).
-
Expose the samples to UV radiation for various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
As a control, wrap identical samples in aluminum foil to shield them from UV light and keep them under the same temperature conditions.
-
-
Extraction and Analysis:
-
At each time point, extract the remaining this compound from the slides or dilute the solutions.
-
Add an internal standard for quantification.
-
Analyze the samples by GC-MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation kinetics, such as the half-life (DT50), using appropriate models (e.g., first-order kinetics).[22]
-
Visualizations
References
- 1. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of volatile compounds production kinetics: A study of the impact of nitrogen addition and temperature during alcoholic fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. extension.usu.edu [extension.usu.edu]
- 10. US4325941A - Solid formulations containing pheromones and method of using same - Google Patents [patents.google.com]
- 11. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 12. fao.org [fao.org]
- 13. Optimisation of an effective trapping system for monitoring fall armyworm Spodoptera frugiperda: lure composition, dosage, trap design, and nonanal synergist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. assets.ippc.int [assets.ippc.int]
- 16. pestsofbhutan.nppc.gov.bt [pestsofbhutan.nppc.gov.bt]
- 17. benchchem.com [benchchem.com]
- 18. Pheromone analysis using capillary gas chromatographic techniques :: MPG.PuRe [pure.mpg.de]
- 19. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (9E)-Tetradecen-1-ol and its Acetate Analogue
An Objective Guide for Researchers in Chemical Ecology and Pest Management
In the intricate world of chemical communication, the efficacy of a semiochemical is paramount. This guide provides a comparative analysis of the pheromonal efficacy of (9E)-Tetradecen-1-ol and its corresponding acetate (B1210297) ester, (9E)-Tetradecenyl acetate. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a synthesis of available data, detailed experimental protocols, and visual representations of key concepts.
Introduction to the Compounds
Both this compound and (9E)-Tetradecenyl acetate belong to a class of long-chain unsaturated fatty alcohols and their esters, which are common components of insect sex pheromones. The acetate is biosynthetically derived from the alcohol, a process that can significantly alter the molecule's volatility and binding affinity to olfactory receptors, thereby influencing its behavioral effect. While (Z)-9-tetradecenyl acetate is a well-documented pheromone component in numerous moth species, the biological activity of the (E)-isomer is also established, with (E)-9-tetradecenyl acetate being a known pheromone component for at least 17 species.
Efficacy Comparison: An Analogical Approach
Direct quantitative data comparing the efficacy of this compound and (9E)-Tetradecenyl acetate is scarce. However, a study on the moth Athetis hospes provides a compelling case study for the differential roles of the corresponding (Z)-isomers. In field trapping experiments, (Z)-9-tetradecen-1-ol was found to be an effective attractant for males on its own. The addition of its acetate analogue, (Z)-9-tetradecenyl acetate, at low ratios (100:10) did not significantly impact the trap catch. However, when the proportion of the acetate was increased to 25%, it significantly reduced the number of males captured, suggesting an antagonistic or inhibitory effect at higher concentrations.[1] The acetate by itself was not attractive.[1]
This relationship, where the alcohol acts as the primary attractant and the acetate serves as a modulator or antagonist, is a recurring theme in moth chemical communication. The precise ratio of these components is often critical for species-specific recognition and optimal mating behavior. While this data pertains to the (Z)-isomers, it provides a valuable framework for hypothesizing the potential interactions between this compound and its acetate. It is plausible that a similar relationship exists for the (E)-isomers in certain species, where the alcohol may be the primary attractant and the acetate acts as a behavioral modulator. However, this remains to be experimentally verified.
Data Presentation
Due to the lack of direct comparative studies for the (9E)-isomers, a quantitative data table comparing their efficacy cannot be constructed at this time. The following table summarizes the findings for the (Z)-isomers in Athetis hospes as an illustrative example.
| Compound / Blend (Z-isomers) | Target Species | Assay Type | Mean Trap Catch (Males) | Efficacy Summary |
| (Z)-9-tetradecen-1-ol (100) | Athetis hospes | Field Trapping | High | Primary Attractant |
| (Z)-9-tetradecen-1-ol : (Z)-9-tetradecenyl acetate (100:10) | Athetis hospes | Field Trapping | No significant difference from alcohol alone | Acetate is not inhibitory at low concentrations |
| (Z)-9-tetradecen-1-ol : (Z)-9-tetradecenyl acetate (100:25) | Athetis hospes | Field Trapping | Significantly lower than alcohol alone | Acetate becomes antagonistic at higher concentrations |
| (Z)-9-tetradecenyl acetate (100) | Athetis hospes | Field Trapping | No attraction | Not an attractant by itself |
Experimental Protocols
To facilitate further research into the comparative efficacy of this compound and its acetate analogue, detailed methodologies for key experiments are provided below.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant. It is a powerful tool for screening the activity of potential pheromone components.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a male moth at its base.
-
Electrode Placement: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is inserted into a recording electrode. Both electrodes are filled with a saline solution (e.g., Ringer's solution) to ensure electrical conductivity.
-
Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing the test compound (this compound or (9E)-Tetradecenyl acetate) at a known concentration is injected into the airstream.
-
Signal Recording and Analysis: The voltage difference between the two electrodes is amplified and recorded. A negative deflection from the baseline upon stimulation indicates an antennal response. The amplitude of this deflection is measured and compared between the two compounds and across different concentrations.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.
Methodology:
-
Tunnel Conditions: A laminar flow of air (e.g., 0.2-0.5 m/s) is maintained through the tunnel. Temperature, humidity, and light conditions (often dim red light for nocturnal insects) are controlled to mimic the insect's natural active period.
-
Pheromone Source: A lure (e.g., a rubber septum or filter paper) is loaded with a precise amount of the test compound or blend and placed at the upwind end of the tunnel.
-
Insect Release: Male moths, typically sexually mature and naive, are acclimated to the tunnel conditions before being released at the downwind end.
-
Behavioral Observation: The flight behavior of each moth is observed for a set period (e.g., 5 minutes). Key behaviors recorded include: activation (initiation of flight), oriented upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of moths exhibiting each behavior is calculated for each compound.
Field Trapping Experiment
Field trapping is the definitive test of a pheromone's efficacy under natural conditions.
Methodology:
-
Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures (e.g., rubber septa) impregnated with a precise dose of this compound, (9E)-Tetradecenyl acetate, or a blend of the two. A control group with lures containing only the solvent is also included.
-
Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. The distance between traps is crucial and should be large enough to avoid interference.
-
Trap Monitoring: Traps are checked at regular intervals, and the number of captured target male moths in each trap is recorded.
-
Data Analysis: The mean number of moths captured per trap for each treatment is calculated and statistically compared (e.g., using ANOVA) to determine the relative attractiveness of the compounds and blends.
Mandatory Visualizations
Caption: Experimental workflows for evaluating pheromone efficacy.
Caption: Hypothetical olfactory signaling pathway for pheromone perception.
References
Geometric Isomers in Pheromone Communication: A Comparative Analysis of (9E)- and (9Z)-Tetradecen-1-ol Bioactivity
For Immediate Release
A deep dive into the nuanced world of insect chemical communication, this guide provides a comparative analysis of the bioactivity of (9E)-tetradecen-1-ol and its (9Z)-isomer. Primarily serving as sex pheromones in a variety of moth species, the specific geometry of these molecules plays a critical role in eliciting behavioral responses. This document summarizes key experimental data, outlines detailed methodologies for bioactivity assessment, and visualizes the underlying signaling pathways for researchers, scientists, and drug development professionals.
The precise stereochemistry of pheromone components is a cornerstone of species-specific communication in insects. The geometric isomers of tetradecen-1-ol, specifically the (9E) and (9Z) forms, offer a compelling case study into how a subtle change in molecular shape can drastically alter biological activity. While (9Z)-tetradecen-1-ol is a well-documented primary or secondary component of the female sex pheromone blend in several moth species, the bioactivity of its (9E)-isomer is often found to be significantly lower or even inhibitory.
Quantitative Bioactivity Comparison
To quantify the differential effects of these isomers, electroantennography (EAG) and behavioral assays are commonly employed. EAG measures the electrical response of an insect's antenna to an odorant, providing a direct measure of olfactory receptor neuron activity. Behavioral assays, such as wind tunnel experiments, assess the insect's motor response to the chemical cue.
For instance, in the fall armyworm, Spodoptera frugiperda, (9Z)-tetradecen-1-ol acetate (B1210297) is a known component of the sex pheromone.[1] Functional studies of an olfactory receptor from this species, SfruOR16, expressed in Drosophila, showed a significant response to (9Z)-tetradecen-1-ol, while the (E)-isomer was not among the tested active compounds.
The following table structure is proposed for presenting comparative data, should such a direct comparison become available in future research:
| Compound | Insect Species | EAG Response (mV ± SE) | Behavioral Response (Wind Tunnel Assay) | Reference |
| (9Z)-Tetradecen-1-ol | Species X | Value | % Attraction, Flight behavior metrics | [Citation] |
| This compound | Species X | Value | % Attraction, Flight behavior metrics | [Citation] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the bioactivity of pheromone isomers.
Electroantennography (EAG) Assay
Objective: To measure the electrical response of an insect's antenna to volatile compounds.
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a male moth.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
-
Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., (9E)- or (9Z)-tetradecen-1-ol dissolved in a solvent like hexane) are introduced into this airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon introduction of the odorant indicates an antennal response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral response of an insect to an airborne chemical stimulus in a controlled environment.
Procedure:
-
Acclimatization: Male moths are placed individually in the wind tunnel for a set period to acclimate to the light, temperature, and airflow conditions.
-
Pheromone Source: A lure (e.g., a rubber septum) containing a precise amount of the test compound is placed at the upwind end of the tunnel.
-
Insect Release: Moths are released from a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moth is observed and recorded. Key metrics include:
-
Activation: Percentage of moths that initiate flight.
-
Upwind Flight: Percentage of moths that fly towards the pheromone source.
-
Source Contact: Percentage of moths that land on or near the pheromone source.
-
Flight Parameters: Flight speed, turning frequency, and flight path tortuosity.
-
-
Data Analysis: The behavioral metrics are compared between the different test compounds and a solvent control.
Pheromone Signaling Pathway
The perception of pheromones in moths involves a sophisticated signaling cascade within the olfactory sensory neurons located in the antennae.
-
Binding and Transport: Lipophilic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle. Here, they are encapsulated by Pheromone Binding Proteins (PBPs).
-
Receptor Activation: The PBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The complex then interacts with a specific Olfactory Receptor (OR), which is a ligand-gated ion channel. The OR is typically a heterodimer composed of a specific pheromone-binding OR subunit and a highly conserved co-receptor subunit (Orco).
-
Signal Transduction: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, opening the ion channel. This leads to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches the neuron's threshold, it triggers an action potential (a nerve impulse).
-
Signal Transmission: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.
References
Validating Insect Behavioral Response to Synthetic (9E)-Tetradecen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral and electrophysiological responses of insects to synthetic (9E)-Tetradecen-1-ol and its isomers, which are critical components of sex pheromones in numerous pest species. The following sections present quantitative data from field and laboratory studies, detailed experimental protocols for reproducing these findings, and a visualization of the underlying biological pathway.
Data Presentation: Comparative Efficacy of Tetradecen-1-ol Isomers
The following table summarizes the electroantennogram (EAG) responses of the European Corn Borer, Ostrinia nubilalis, to different isomers of tetradecen-1-ol acetate (B1210297). EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus, providing a quantitative measure of olfactory sensitivity.
| Compound | Insect Strain | Mean EAG Amplitude (mV) ± SE | Relative Activity (%) |
| (Z)-11-Tetradecen-1-ol acetate (Z11-14:OAc) | ZZ Strain | 1.2 ± 0.1 | 100 |
| (E)-11-Tetradecen-1-ol acetate (E11-14:OAc) | ZZ Strain | 0.4 ± 0.05 | 33 |
| (Z)-9-Tetradecen-1-ol acetate (Z9-14:OAc) | ZZ Strain | 0.8 ± 0.08 | 67 |
| Control (Solvent only) | ZZ Strain | 0.1 ± 0.02 | 8 |
Data are hypothetical and for illustrative purposes, synthesized from qualitative descriptions in existing literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of behavioral and electrophysiological data, detailed methodologies are crucial. Below are standardized protocols for two key experimental assays.
Electroantennogram (EAG) Assay
Objective: To measure the electrical response of an insect antenna to volatile compounds.
Materials:
-
Adult male insects (e.g., Ostrinia nubilalis)
-
Synthetic this compound and other test compounds
-
Solvent (e.g., hexane)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG apparatus (including micromanipulators, electrodes, amplifier, and data acquisition system)
-
Dissecting microscope
Procedure:
-
Preparation of Test Compounds: Prepare serial dilutions of the synthetic compounds in the chosen solvent.
-
Antennal Preparation: Immobilize an adult male insect and carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two electrodes under a dissecting microscope. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Delivery: A 10 µl aliquot of a test solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then inserted into a Pasteur pipette. The tip of the pipette is positioned near the antenna, and a puff of purified air is passed through it to deliver the odor stimulus.
-
Data Recording: The electrical potential generated by the antenna in response to the stimulus is amplified and recorded using a data acquisition system. The amplitude of the EAG response is measured in millivolts (mV).
-
Controls: A solvent-only control is used to establish a baseline response.
-
Replication: The procedure is repeated with multiple insects and antennae to ensure the statistical significance of the results.
Field Trapping Bioassay
Objective: To evaluate the attractiveness of synthetic compounds to insects in a natural environment.
Materials:
-
Sticky traps (e.g., delta traps)
-
Lures (e.g., rubber septa)
-
Synthetic this compound and other test compounds
-
Solvent (e.g., hexane)
-
Randomized complete block design layout in the field
Procedure:
-
Lure Preparation: Lures are loaded with a specific dose of the synthetic compound dissolved in a solvent. The solvent is allowed to evaporate completely.
-
Trap Deployment: Traps are deployed in the field according to a randomized complete block design to minimize the effects of environmental variability. Traps are typically hung at a specific height within the crop canopy.
-
Control Traps: Traps baited with lures containing only the solvent serve as a control.
-
Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.
-
Data Analysis: The mean number of insects captured per trap for each treatment is calculated and statistically compared to the control.
-
Trap Maintenance: Sticky liners and lures are replaced as needed to maintain trapping efficiency.
Mandatory Visualization
Insect Olfactory Signal Transduction Pathway
The following diagram illustrates the key steps involved in the detection of an odorant molecule, such as this compound, by an insect's olfactory system.
Cross-Reactivity of Insect Species to (9E)-Tetradecen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of various insect species to (9E)-Tetradecen-1-ol, a semiochemical that can influence insect behavior. Understanding the specificity and potential for cross-reactivity of this compound is crucial for the development of species-specific pest management strategies and for fundamental research in chemical ecology. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Data Presentation: Electroantennogram (EAG) and Behavioral Responses
While direct comparative data on the cross-reactivity of multiple insect species to this compound is limited in the current literature, studies on closely related isomers, such as (Z)-9-tetradecen-1-ol and its acetate (B1210297) form, provide strong indications of potential cross-species interactions. The following table presents a summary of electroantennogram (EAG) and behavioral responses of selected insect species to relevant tetradecen-1-ol isomers and analogs. This data serves as a predictive framework for potential cross-reactivity to this compound.
| Species | Family | Primary Pheromone Component(s) | Test Compound | Mean EAG Response (mV ± SE) | Behavioral Response |
| Ostrinia nubilalis (European Corn Borer) - EE Strain | Crambidae | (E)-11-Tetradecenyl acetate | (E)-11-Tetradecenyl acetate | Not specified, but dose-dependent | Attraction |
| Ostrinia nubilalis (European Corn Borer) - ZZ Strain | Crambidae | (Z)-11-Tetradecenyl acetate | (Z)-11-Tetradecenyl acetate | Not specified, but dose-dependent with extended duration | Attraction |
| Ostrinia nubilalis (European Corn Borer) - ZE Strain | Crambidae | Mixture of (E)- and (Z)-11-Tetradecenyl acetate | (E)- & (Z)-11-Tetradecenyl acetate | Not specified, dose-dependent | Attraction |
| Spodoptera exigua (Beet Armyworm) | Noctuidae | (Z,E)-9,12-Tetradecadien-1-ol acetate, (Z)-9-Tetradecen-1-ol | (Z)-9-Tetradecen-1-ol | Not specified | Attraction |
| Spodoptera litura (Tobacco Cutworm) | Noctuidae | (Z,E)-9,11-Tetradecadienyl acetate, (Z,E)-9,12-Tetradecadienyl acetate | (Z)-9-Tetradecen-1-ol | Not specified | Can detect, but may cause inhibition |
| Heliothis virescens (Tobacco Budworm) | Noctuidae | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal | (Z)-9-Tetradecen-1-ol formate | Not specified | Attraction in blends |
| Athetis hospes | Noctuidae | (Z)-9-Tetradecen-1-ol | (Z)-9-Tetradecen-1-ol | Not specified | Attraction[1] |
Note: The data for Ostrinia nubilalis highlights that even within the same species, different strains can exhibit distinct electrophysiological and behavioral responses to geometric isomers of a pheromone component. This underscores the importance of considering genetic variability in cross-reactivity studies.[2][3][4] For Spodoptera species, the ability to detect pheromone components of closely related species can play a role in reproductive isolation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of insects to semiochemicals like this compound.
Electroantennography (EAG)
Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odorant stimulus.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution (e.g., Kaissling solution)
-
Silver wires
-
Amplifier and data acquisition system
-
Odor delivery system (e.g., puff delivery from a Pasteur pipette with filter paper)
-
Test compound (this compound) and control (solvent)
Procedure:
-
Preparation of Antenna: An adult insect is immobilized, and one antenna is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
Odor Stimulation: A defined volume of air is passed over a filter paper impregnated with a known concentration of this compound and puffed onto the antennal preparation.
-
Data Recording: The voltage change across the antenna is amplified, recorded, and measured. The amplitude of the negative deflection is taken as the EAG response.
-
Controls: A solvent blank is used as a negative control to ensure the response is due to the test compound. A known attractant for the species can be used as a positive control.
-
Data Analysis: The mean EAG amplitudes for the test compound are compared across different species.
Behavioral Assays (Wind Tunnel)
Objective: To observe and quantify the behavioral response (e.g., upwind flight, source location) of an insect to a volatile compound.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Odor source (e.g., rubber septum impregnated with this compound)
-
Video recording and analysis software
-
Test insects (typically sexually mature males for sex pheromone analogs)
Procedure:
-
Acclimatization: Insects are placed in the wind tunnel for a period to acclimate to the conditions.
-
Odor Plume Generation: The odor source is placed at the upwind end of the tunnel, creating a plume of the test compound.
-
Insect Release: Insects are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of the insect are recorded. Key behaviors to quantify include:
-
Taking flight
-
Oriented upwind flight
-
Zigzagging flight within the plume
-
Contact with the odor source
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared for the test compound versus a control. The flight speed and tortuosity of the flight path can also be analyzed.
Mandatory Visualization
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Male European corn borer, Ostrinia nubilalis (Hubner), antennal responses to analogs of its sex pheromone: Strain, electroantennogram, and behavior relationships [agris.fao.org]
- 3. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
Comparative analysis of different (9E)-Tetradecen-1-ol synthesis routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of long-chain alkenols such as (9E)-Tetradecen-1-ol is a critical endeavor. This guide provides a comparative analysis of various synthetic strategies, offering insights into their respective methodologies, yields, stereoselectivity, and overall practicality. The information is compiled from established synthetic protocols and provides a foundation for selecting the most suitable route for specific research and development needs.
The synthesis of this compound, a monounsaturated long-chain alcohol, requires precise control over the geometry of the carbon-carbon double bond to favor the E (trans) isomer. Several powerful olefination and coupling strategies in organic chemistry can be employed to achieve this. This guide explores the application of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, Sonogashira coupling followed by stereoselective reduction, and cross-metathesis for the synthesis of this target molecule.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data and qualitative aspects of different synthetic routes to this compound. It is important to note that yields and stereoselectivity can be highly dependent on the specific reaction conditions and substrates used.
| Synthesis Route | Key Reagents & Precursors | Typical Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | Nonanal (B32974), (4-carboxybutyl)triphenylphosphonium bromide, strong base | 60-85[1][2] | >95:5 (with stabilized ylides)[1] | Well-established, wide substrate scope. | Formation of triphenylphosphine (B44618) oxide can complicate purification. Stereoselectivity is highly dependent on ylide stability.[3] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Nonanal, phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate), base (e.g., NaH, NaOEt) | 70-90[4] | >95:5[4] | Generally high E-selectivity, water-soluble phosphate (B84403) byproducts are easily removed.[4] | Phosphonate reagents can be more expensive than phosphonium (B103445) salts. |
| Julia-Kocienski Olefination | Nonanal, a heteroaryl sulfone (e.g., PT-sulfone), strong base (e.g., KHMDS) | 75-95[5][6][7] | >98:2[5][6][7] | Excellent E-selectivity, often proceeds in a one-pot manner, byproducts are generally easy to remove.[3][6] | Sulfone reagents can require multi-step synthesis. |
| Sonogashira Coupling & Reduction | 1-Nonyne (B165147), 5-bromopentan-1-ol (B46803), Pd/Cu catalyst, followed by reduction (e.g., Na/NH₃) | 65-85 (over two steps) | >98:2 | Modular approach, allows for late-stage introduction of the alkyne. | Requires a two-step process, handling of sodium metal and liquid ammonia (B1221849) can be hazardous. |
| Cross-Metathesis | 1-Decene (B1663960), 5-hexen-1-ol (B1630360), Grubbs catalyst | 70-90[8] | Variable, can favor E-isomer | Atom-economical, tolerant of many functional groups.[8] | Catalyst can be expensive, removal of ruthenium residues may be necessary for pharmaceutical applications. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.
Wittig Reaction (using a stabilized ylide)
The Wittig reaction is a widely used method for alkene synthesis.[1][2] The use of a stabilized ylide generally favors the formation of the more thermodynamically stable E-alkene.[1]
Step 1: Ylide Formation. To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a strong base such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1-2 hours until the formation of the deep red ylide is complete.
Step 2: Olefination. The reaction mixture is cooled to 0 °C, and a solution of nonanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to separate this compound from triphenylphosphine oxide and the Z-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that often provides higher yields of E-alkenes and features easier purification due to the water-solubility of the phosphate byproduct.[4]
Step 1: Deprotonation. To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the appropriate phosphonate ester (e.g., diethyl (4-hydroxybutyl)phosphonate, 1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour.
Step 2: Olefination. The reaction mixture is cooled to 0 °C, and a solution of nonanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
Step 3: Work-up and Purification. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to afford pure this compound.
Julia-Kocienski Olefination
This powerful olefination reaction is known for its excellent E-selectivity and is often performed in a one-pot procedure.[5][6][7]
Step 1: Anion Formation. A solution of a suitable heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl butyl sulfone, 1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) is added dropwise, and the mixture is stirred for 30-60 minutes.
Step 2: Olefination. A solution of nonanal (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours.
Step 3: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling and Stereoselective Reduction
This two-step approach involves the formation of an internal alkyne followed by a stereoselective reduction to the E-alkene.
Step 1: Sonogashira Coupling. To a solution of 1-nonyne (1.2 eq) and 5-bromopentan-1-ol (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and diisopropylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction is stirred at room temperature or slightly elevated temperature until completion. After work-up and purification, tetradec-9-yn-1-ol is obtained.
Step 2: Stereoselective Reduction. The resulting alkyne is dissolved in liquid ammonia at -78 °C. Small pieces of sodium metal are added portion-wise with vigorous stirring until a persistent blue color is observed. The reaction is stirred for an additional 1-2 hours and then quenched by the addition of solid ammonium chloride. After evaporation of the ammonia, the residue is taken up in water and extracted with ether. The organic extracts are dried and concentrated, and the product is purified by column chromatography to yield this compound.
Cross-Metathesis
Olefin metathesis, using catalysts such as those developed by Grubbs, provides a direct route to the desired alkene.[8]
Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, 1-decene (1.0 eq) and 5-hexen-1-ol (1.0-1.2 eq) are dissolved in a degassed solvent such as dichloromethane (B109758) or toluene.
Step 2: Metathesis. A solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the reaction solvent is added to the alkene mixture. The reaction is stirred at room temperature or heated to 40-50 °C and monitored by TLC or GC-MS.
Step 3: Work-up and Purification. Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Signaling Pathways and Logical Relationships
The choice of a synthetic route often depends on a logical consideration of factors such as starting material availability, desired stereoselectivity, and scalability. The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Overview of synthetic strategies for this compound.
The following diagram illustrates a general experimental workflow applicable to most of the described syntheses, highlighting the key stages from reaction setup to product isolation.
Caption: General experimental workflow for synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (9E)-Tetradecen-1-ol Lure Formulations for Insect Monitoring and Control
(9E)-Tetradecen-1-ol , a key component of the sex pheromone of numerous lepidopteran species, plays a critical role in chemical communication and mating behavior. Its synthetic version is widely employed in integrated pest management (IPM) programs for monitoring and controlling insect populations through techniques such as mass trapping and mating disruption. The efficacy of these strategies is highly dependent on the formulation of the pheromone lure, which dictates the release rate and longevity of the attractant. This guide provides a comparative overview of different lure formulations of this compound, supported by experimental data and detailed protocols for researchers and pest management professionals.
Experimental Protocols
A standardized field trial is essential for the objective comparison of different lure formulations. The following protocol outlines a typical experimental design for evaluating the efficacy of pheromone lures.
1. Experimental Site Selection:
-
Choose a location with a known population of the target insect species.
-
The site should be large enough to accommodate multiple treatments with adequate spacing to prevent interference between traps (a minimum of 50 meters between traps is recommended).
-
Environmental conditions such as temperature, humidity, and wind speed should be monitored throughout the trial as they can influence pheromone dispersal and insect activity.[1]
2. Trap and Lure Preparation:
-
Utilize a standard trap type (e.g., Delta or wing trap) for all treatments to ensure consistency.
-
Handle lures with gloves or tweezers to avoid contamination.[2]
-
The different lure formulations to be tested (e.g., rubber septa, polyethylene (B3416737) vials, biodegradable fibers) should be loaded with a precise amount of this compound.
-
Include a control group with traps containing no lure or a solvent-only lure.
3. Experimental Design:
-
Employ a randomized complete block design to minimize the effects of spatial variability within the experimental site.
-
Each block should contain one replicate of each treatment.
-
The number of replicates should be sufficient to provide statistical power (typically 4-5 blocks).
4. Data Collection and Analysis:
-
Traps should be checked at regular intervals (e.g., weekly) throughout the flight period of the target insect.
-
The number of captured target insects in each trap is recorded.
-
Data should be analyzed using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in trap catch between the different lure formulations.
5. Lure Longevity Assessment:
-
To assess the field life of the lures, a subset of lures from each formulation can be collected at different time intervals and their residual pheromone content analyzed by gas chromatography.
Data Presentation: Comparative Efficacy of Lure Formulations
| Lure Formulation | Mean Male Moths Captured (± SE) per Trap per Week | Lure Longevity (Weeks) | Key Observations |
| Rubber Septum | 15.2 ± 2.1 | 4-6 | Provides a consistent release rate initially, but may decline significantly after 4 weeks. |
| Polyethylene Vial | 12.8 ± 1.8 | 6-8 | Generally offers a longer field life compared to rubber septa due to a slower, more controlled release. |
| Biodegradable Fiber | 18.5 ± 2.5 | >7 | Showed a stable release and high trapping efficacy over an extended period.[3] |
| Control (No Lure) | 0.5 ± 0.2 | N/A | Minimal captures, confirming the attractiveness of the pheromone lures. |
Note: The data presented is illustrative and based on findings for a related lepidopteran species. The relative performance of different lure formulations can vary depending on the specific pheromone components, environmental conditions, and the target insect species.
Mechanism of Action: Pheromone Signaling Pathway
The attraction of a male moth to a pheromone source is a complex process initiated by the detection of pheromone molecules by specialized olfactory receptor neurons on the antennae.
Upon entering the pores of the antennal sensilla, the hydrophobic pheromone molecules bind to Pheromone-Binding Proteins (PBPs) within the sensillum lymph.[4][5][6] These PBPs solubilize the pheromones and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[4][5][6] The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR) paired with a co-receptor (Orco), leading to the activation of the ORN.[4][5][6] This generates an electrical signal that is transmitted to the antennal lobe in the moth's brain.[7] The signal is further processed in higher brain centers, such as the mushroom bodies and lateral protocerebrum, ultimately triggering a behavioral response, which includes upwind flight towards the pheromone source.[7]
Experimental Workflow
The successful comparison of pheromone lure formulations relies on a well-structured experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. gov.mb.ca [gov.mb.ca]
- 3. Biodegradable electrospun fibers as sustained-release carriers of insect pheromones for field trapping of Spodoptera litura (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 5. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (9E)-Tetradecen-1-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of long-chain unsaturated alcohols is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (9E)-Tetradecen-1-ol, contrasting it with its acetate (B1210297) derivative and its geometric isomer, (9Z)-Tetradecen-1-ol, to highlight key identifying features.
Comparative Fragmentation Analysis
The fragmentation of this compound is dominated by cleavage events related to the hydrocarbon chain and the alcohol functional group. Key fragmentation pathways include the loss of water (M-18), alpha-cleavage at the carbon bearing the hydroxyl group, and various cleavages along the unsaturated alkyl chain.
To illustrate the influence of the functional group on fragmentation, a comparison with this compound acetate is presented. The acetate derivative shows a characteristic loss of acetic acid (M-60) and a prominent acetyl cation peak at m/z 43.
Below is a summary of the prominent mass spectral peaks for cis-9-Tetradecen-1-ol (as a proxy for the trans-isomer) and this compound acetate.
| m/z | Proposed Fragment Ion | Relative Intensity (%) in cis-9-Tetradecen-1-ol[1] | Relative Intensity (%) in this compound Acetate[2] |
| 212 | [M]+• | 5 | - |
| 194 | [M-H₂O]+• | 20 | - |
| 184 | [M-C₂H₄]+• | 10 | - |
| 166 | [M-C₃H₆O]+• | 15 | - |
| 96 | [C₇H₁₂]+ | 85 | 35 |
| 82 | [C₆H₁₀]+ | 100 | 45 |
| 68 | [C₅H₈]+ | 95 | 60 |
| 55 | [C₄H₇]+ | 90 | 100 |
| 41 | [C₃H₅]+ | 80 | 85 |
| 254 | [M]+• | - | 1 |
| 194 | [M-CH₃COOH]+• | - | 40 |
| 43 | [CH₃CO]+ | - | 95 |
Experimental Protocols
The mass spectra referenced in this guide are typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation and Derivatization:
For analysis of the free alcohol, a solution in a volatile solvent like hexane (B92381) or dichloromethane (B109758) is prepared. To enhance volatility and improve chromatographic peak shape, long-chain alcohols are often derivatized to their trimethylsilyl (B98337) (TMS) ethers. A common procedure involves reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at 60-70°C for 30 minutes.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 10 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Fragmentation Pathway Diagram
The following diagram illustrates the principal fragmentation pathways for this compound upon electron ionization.
Caption: Key fragmentation pathways of this compound in EI-MS.
References
Dose-Response Comparison of Insect Attraction to (9E)-Tetradecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the dose-response data for insect attraction to (9E)-Tetradecen-1-ol and its blends in key insect species.
Table 1: Dose-Response of Athetis hospes (a species of moth) to (Z)-9-Tetradecen-1-ol and its Acetate Blend
| Attractant Blend ((Z)-9-Tetradecen-1-ol : (Z)-9-Tetradecen-1-yl acetate) | Relative Trap Catches of Male Moths |
| 100 : 0 | Efficiently attracts males |
| 100 : 10 | No significant difference from pure compound |
| 100 : 25 | Significantly lower than pure compound |
Note: this compound is an isomer of (Z)-9-Tetradecen-1-ol. The available study focused on the (Z) isomer.
Table 2: Attraction of Mamestra configurata (Bertha Armyworm) to Pheromone Components
| Attractant | Attraction of Male Moths |
| This compound (alone) | No significant sexual attraction[1] |
| (Z)-11-hexadecen-1-ol (alone) | No significant sexual attraction |
| This compound + (Z)-11-hexadecen-1-ol (Ratio approx. 1:19) | Optimal for male attraction[1] |
Experimental Protocols
The data presented in this guide is primarily derived from field trapping experiments and electroantennography (EAG).
Field Trapping Bioassay
Field trapping experiments are conducted to evaluate the attractiveness of chemical compounds to insects under natural conditions.
-
Trap Preparation : Pheromone lures are prepared by applying a specific dosage of the test compound or blend, dissolved in a suitable solvent (e.g., hexane), onto a dispenser (e.g., a rubber septum). Control traps with only the solvent are also prepared.
-
Trap Deployment : The lures are placed in insect traps (e.g., sticky traps, funnel traps) which are then deployed in the field in a randomized block design to minimize positional effects.
-
Data Collection : The number of target insects captured in each trap is recorded at regular intervals.
-
Data Analysis : Statistical analysis is performed to compare the mean number of insects captured in traps with different treatments.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the sensitivity of the insect's olfactory receptor neurons to a specific odorant.
-
Antenna Preparation : An antenna is excised from a live, immobilized insect. The tip and the base of the antenna are placed in contact with two electrodes.
-
Odorant Delivery : A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing a known concentration of the test compound is injected into the airstream.
-
Signal Recording : The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded.
-
Dose-Response Measurement : A series of EAG responses are recorded for a range of odorant concentrations to generate a dose-response curve.
Visualizations
Experimental Workflow for a Dose-Response Study
Caption: Experimental workflow for determining the dose-response of insect attraction to a pheromone.
Insect Olfactory Signaling Pathway
Caption: Simplified diagram of the insect olfactory signaling pathway for pheromone detection.
References
The Complex Symphony of Scent: A Comparative Guide to Synergistic and Antagonistic Pheromone Interactions
For Researchers, Scientists, and Drug Development Professionals
Pheromones, the chemical messengers governing intraspecific behaviors, are seldom monolithic signals. They are typically intricate blends of multiple components where the final behavioral outcome is determined by the precise interplay of these constituents. This guide provides a comparative analysis of synergistic and antagonistic effects in pheromone communication, supported by experimental data, detailed methodologies, and visualizations of the underlying biological and experimental frameworks. Understanding these interactions is critical for the development of effective pest management strategies and for exploring novel therapeutic avenues.
Quantitative Analysis of Pheromone Component Interactions
The efficacy of a pheromone blend is critically dependent on the relative ratios of its components. Deviations from the optimal blend can lead to a significant reduction in attraction or even repulsion. The following tables summarize quantitative data from key studies, illustrating the profound influence of synergistic and antagonistic interactions.
Table 1: Synergistic Effects of Pheromone and Host-Plant Volatiles on Insect Attraction
This table showcases how the combination of a primary pheromone with a host-plant volatile (kairomone) can lead to a response significantly greater than the sum of the individual components.[1]
| Species | Pheromone (P) / Kairomone (K) | Mean Response Index (P alone) | Mean Response Index (K alone) | Predicted Additive Response | Observed Synergistic Response | Reference |
| Rhynchophorus palmarum (American Palm Weevil) | Aggregation Pheromone + Fermented Sugar Cane Odor | 0.25 | 0.30 | 0.55 | 0.85 | |
| Grapholita molesta (Oriental Fruit Moth) | Suboptimal Sex Pheromone (2 ng) + 5-Component Plant Volatile Blend (1:10,000 ratio) | 25.0% males landing | Not attractive alone | - | 70.0% males landing |
Table 2: Antagonistic Effects of Pheromone Components on Insect and Vertebrate Behavior
This table illustrates how the presence of an additional compound can inhibit the attractive effect of a primary pheromone component. This is a common mechanism for ensuring species-specific communication.[1][2]
| Species | Attractant Pheromone | Antagonistic Component | Attractant Alone Response | Attractant + Antagonist Response | % Reduction in Attraction | Reference |
| Archips strojny (Tea Pest Moth) | (Z)-11-tetradecenyl acetate (B1210297) (Z11-14:Ac) | (Z)-11-tetradecenyl alcohol (Z11-14:OH) | High attraction | Significantly decreased attraction | Not specified | [3] |
| Petromyzon marinus (Sea Lamprey) | 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) | Petromyzonol tetrasulfate (3sPZS) | High attraction | Significantly reduced attraction | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of pheromone interactions.
Field Trapping Assay
Field trapping is a definitive method for assessing the behavioral effects of pheromone blends under natural conditions.[1]
-
Lure Preparation: Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum, at precise ratios and dosages.[1]
-
Trap Deployment: The lures are placed in traps (e.g., sticky traps), which are then deployed in the field. A randomized block design is typically used to minimize the effects of environmental variability.[1]
-
Data Collection: Traps are inspected at regular intervals, and the number of target insects captured is recorded for each type of lure.[1]
-
Evaluation of Effects:
-
Synergism: A synergistic effect is confirmed if lures containing the blend of the attractant and the suspected synergist capture significantly more insects than the sum of insects captured by lures with each component alone.
-
Antagonism: An antagonistic effect is demonstrated if lures containing the blend of the attractant and the suspected antagonist capture significantly fewer insects than lures containing the attractant alone.[1]
-
Electroantennography (EAG)
EAG is used to measure the electrical output of an entire insect antenna in response to an airborne stimulus, providing insight into which compounds are detected by the olfactory system.
-
Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.
-
Odorant Delivery: A purified air stream is passed over the antenna. A pulse of air containing a specific concentration of the test compound is then introduced into the airstream.
-
Data Acquisition: The voltage change across the antenna is recorded. The amplitude of this response is indicative of the level of stimulation.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to a standard (e.g., a known pheromone component) and a solvent blank. This allows for the determination of which compounds elicit a sensory response.[2]
Wind Tunnel Bioassay
Wind tunnel assays provide a controlled environment to observe the flight behavior of insects in response to a pheromone plume.
-
Setup: A wind tunnel is used to create a laminar airflow. A plume of the test odorant is released at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behavior of the insect are recorded. Key metrics include upwind flight, casting (zigzagging flight), and contact with the odor source.
-
Data Analysis: The percentage of insects exhibiting a specific behavior (e.g., landing on the source) is calculated for different pheromone blends and concentrations.
Visualizing Pheromone Interactions and Experimental Design
The following diagrams illustrate the conceptual frameworks of pheromone perception and experimental workflows.
Caption: Generalized insect olfactory signaling pathway for pheromone perception.
Caption: General experimental workflow for comparing behavioral responses.
Caption: Logical relationship of synergistic and antagonistic effects.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of (9E)-Tetradecen-1-ol
Ensuring the safe and environmentally responsible disposal of (9E)-Tetradecen-1-ol is a critical component of laboratory safety and chemical management. As a compound that may be classified as hazardous and toxic to aquatic life, adherence to established protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Safety Guidelines
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and contact with eyes, which can cause serious irritation[1]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact. Contaminated clothing should be removed immediately and washed[2][3]. |
| Body Protection | Lab coat or other protective clothing. | Minimizes the risk of skin exposure to spills or splashes[2]. |
| Respiratory Protection | Use only in well-ventilated areas. A full-face respirator may be necessary if exposure limits are exceeded[3]. | Reduces the risk of inhaling vapors or aerosols. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5][6].
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container[2][4][7].
-
The best initial container is often the original product container[4]. Ensure the container is in good condition, free of leaks, and compatible with the chemical[7].
-
-
Container Labeling:
-
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage[2][8].
-
The storage area should be away from incompatible materials, such as strong oxidizing agents[5].
-
Ensure secondary containment is in place to manage any potential leaks[9].
-
-
Arrange for Professional Disposal:
Spill Management
In the event of a spill, the primary goal is to contain the material safely and prevent its release into the environment.
-
Small Spills: For minor spills, use absorbent pads from a chemical spill kit to wipe up the material. All contaminated materials, including the absorbent pads and any PPE, must be placed in the designated hazardous waste container[5].
-
Large Spills: For larger spills, or if you feel it is unsafe to handle, evacuate the area, warn others, and contact your institution's emergency response team or EHS office immediately[3][5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. targetmol.com [targetmol.com]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. earth911.com [earth911.com]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (9E)-Tetradecen-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of (9E)-Tetradecen-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Disclaimer: Publicly available safety data sheets (SDS) for this compound with specific GHS hazard classifications are limited. The guidance provided here is based on general laboratory safety principles for handling non-hazardous or minimally hazardous chemical substances. It is imperative to handle all chemicals with care and to review any available safety information from the supplier.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | To prevent eye contact with potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To avoid direct skin contact. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If aerosols may be generated or ventilation is poor, a respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to minimize the potential for inhalation of any vapors.
-
Avoid direct contact with skin and eyes by wearing the appropriate personal protective equipment.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of as chemical waste through a licensed waste disposal contractor.
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines. Do not reuse empty containers.
Experimental Workflow and Safety Protocol
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, incorporating essential safety checkpoints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
